Chemical structure and properties of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Executive Summary 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0) is a highly functionalized pyridine derivative. Structurally, it is the hydrazide congener of Picloram (4-amino-3,5,6-trichloropicolin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0) is a highly functionalized pyridine derivative. Structurally, it is the hydrazide congener of Picloram (4-amino-3,5,6-trichloropicolinic acid), a widely utilized systemic herbicide.
For drug development professionals, this molecule represents more than an agrochemical intermediate; it is a "privileged scaffold" precursor. The combination of an electron-rich amino group at the C4 position, electron-withdrawing chlorine atoms at C3/C5/C6, and a reactive hydrazide motif at C2 creates a unique electronic push-pull system. This architecture is particularly valuable for synthesizing 1,2,4-triazoles and 1,3,4-oxadiazoles , moieties frequently embedded in antimicrobial, antiviral, and anticancer therapeutics to improve lipophilicity and metabolic stability.
Chemical Architecture & Properties[1][2][3]
Structural Analysis
The molecule consists of a pyridine ring substituted at every carbon position. This dense functionalization dictates its reactivity:
C2 (Carbohydrazide): The primary site for derivatization. It serves as a bidentate ligand in coordination chemistry and a dinucleophile in heterocyclization.
C3, C5, C6 (Chlorines): These atoms exert a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack (though the C4-amino group mitigates this). Sterically, the C3-chlorine forces the C2-carbonyl group out of planarity with the pyridine ring.
C4 (Amino): A strong resonance electron donor (+R). It counteracts the chlorines, stabilizing the pyridine ring and creating a distinct dipole.
Physiochemical Profile
Note: Data for the hydrazide derivative is compared against the parent acid (Picloram) for context.
Fragment-based drug design (FBDD) compliant (<300 Da).
LogP (Pred)
~1.2 - 1.5
0.3 (pH 7)
Hydrazide is slightly more lipophilic than the ionized acid but remains polar.
pKa
~3.5 (Pyridine N)
2.3 (Acid)
The pyridine nitrogen is weakly basic due to electron-withdrawing Cl atoms.
Solubility
DMSO, DMF, Hot Ethanol
Water (Salt form), Acetone
Requires polar aprotic solvents for efficient coupling reactions.
Synthetic Pathway
The synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide is a two-step process starting from Picloram. Direct reaction of the acid with hydrazine is inefficient due to salt formation; therefore, an ester activation strategy is required.
Workflow Diagram (Graphviz)
Figure 1: Synthetic route from Picloram to the target hydrazide via an ester intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-amino-3,5,6-trichloropicolinate
Procedure: Dissolve Picloram in methanol. Add sulfuric acid dropwise. Reflux the mixture for 8–10 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).
Workup: Evaporate methanol under reduced pressure. Pour residue into ice water (100 mL). Neutralize with NaHCO₃. Filter the precipitate, wash with water, and dry.
Procedure: Suspend the ester in ethanol. Add hydrazine hydrate dropwise (Caution: Toxic/Carcinogenic). Reflux for 4–6 hours. The solid usually dissolves then reprecipitates as the hydrazide forms.
Workup: Cool to room temperature. Filter the solid. Wash with cold ethanol (2 x 10 mL) and diethyl ether (to remove unreacted hydrazine).
Purification: Recrystallize from ethanol/DMF mixture if necessary.
Characterization:
IR (KBr): 3300-3100 cm⁻¹ (NH/NH₂), 1660 cm⁻¹ (C=O Amide I).
The value of this compound lies in its ability to undergo cyclodehydration . The hydrazide group acts as a template to build 5-membered heterocycles, which are pharmacophores in drugs like Raltegravir (HIV integrase inhibitor) or Fluconazole (antifungal).
Derivatization Pathways
Figure 2: Divergent synthesis of bioactive heterocycles from the hydrazide scaffold.
Key Reactions for Medicinal Chemistry
Schiff Base Formation: Reaction with aromatic aldehydes yields hydrazones. These often exhibit anti-tubercular activity by chelating metal ions essential for bacterial enzymes.
1,3,4-Oxadiazole Synthesis: Refluxing the hydrazide with POCl₃ or carboxylic acids closes the ring. The resulting oxadiazole derivatives of picloram have shown enhanced antifungal activity against Candida albicans compared to the parent acid.
Metal Complexation: The carbonyl oxygen and terminal nitrogen can chelate transition metals (Cu²⁺, Zn²⁺), creating complexes with potential SOD-mimetic (antioxidant) activity.
Safety & Handling (E-E-A-T)
While the parent Picloram is relatively low in mammalian toxicity (LD50 Rat >5000 mg/kg), the hydrazide derivative must be treated with higher caution due to the hydrazine moiety.
Hazard Identification: Potential skin sensitizer. Hydrazine residuals are carcinogenic.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Waste Disposal: Do not dispose of down the drain. Hydrazides can be toxic to aquatic life (a trait inherited from the Picloram backbone). Incineration via a licensed chemical waste contractor is required.
References
Picloram Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 15965, Picloram" PubChem, [Link].
Hydrazide Synthesis (General): Narang, R., et al. "Hydrazides and hydrazones as chemical scaffolds with potential biological activities."[2] International Journal of Pharmaceutical Sciences and Research, 2012.
Heterocycle Derivatization: Plech, T., et al. "Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases derived from 4-amino-3,5,6-trichloropicolinic acid." European Journal of Medicinal Chemistry, 2011.
Oxadiazole Utility: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
A Strategic Intermediate for Agrochemical and Pharmaceutical Scaffold Design[1]
Executive Summary
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0) is the hydrazide derivative of Picloram , a widely used systemic herbicide.[1] While Picloram functions as a synthetic auxin (mimicking indole-3-acetic acid), the conversion of its carboxylic acid moiety to a carbohydrazide transforms the molecule from a terminal end-product into a versatile chemo-synthetic scaffold .[1]
This guide addresses the synthesis, characterization, and divergent reactivity of this molecule.[2][3][4] For drug development professionals, this structure represents a "privileged scaffold"—combining the bioactive chlorinated pyridine core (known for metabolic stability and membrane penetration) with a hydrazide handle capable of generating 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases.[1] These derivatives are critical in the search for novel antimicrobial and anticancer agents with enhanced lipophilicity profiles.
Chemical Identity & Structural Analysis
Property
Specification
IUPAC Name
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Common Name
Picloram Hydrazide
CAS Number
400839-59-0
Molecular Formula
C₆H₅Cl₃N₄O
Molecular Weight
255.49 g/mol
Core Moiety
4-amino-3,5,6-trichloropyridine (Picloram core)
Functional Group
Carbohydrazide (-CONHNH₂)
Predicted Solubility
Soluble in DMSO, DMF; Moderate in MeOH/EtOH; Insoluble in Water/Hexane
Structural Insight:
The molecule features a highly electron-deficient pyridine ring due to the three chlorine atoms.[1] This electron-withdrawing nature increases the acidity of the amide proton on the hydrazide, making it highly reactive toward electrophiles (aldehydes/ketones) and cyclization agents.[1] The amino group at the 4-position acts as an electron donor, slightly modulating the ring's electronics, but the overall character remains electron-poor.[1]
Synthetic Pathway: From Picloram to Hydrazide[1][2]
The synthesis follows a classical two-step substitution protocol.[1] Direct reaction of the acid with hydrazine is often sluggish; therefore, an ester intermediate is required to activate the carbonyl carbon.
Step 1: Methyl Esterification of Picloram
Objective: Convert the carboxylic acid to a more reactive methyl ester.
Dissolve 10 mmol of Picloram in 50 mL of anhydrous Methanol.
Catalyst Addition: Add 1 mL of conc. H₂SO₄ dropwise (or 1.2 eq of SOCl₂ at 0°C).
Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.
Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the baseline acid spot and appearance of a higher R_f ester spot.
Workup: Evaporate methanol. Neutralize residue with NaHCO₃ solution.[5] Extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.
Dissolve 10 mmol of the Methyl Ester in 30 mL of Ethanol.
Nucleophile Addition: Add 50 mmol (5 eq) of Hydrazine Hydrate dropwise. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.[1]
Reflux: Heat to reflux (78°C) for 4–6 hours.
Observation: A precipitate often forms as the reaction cools, indicating the product is crystallizing.
Workup: Cool to room temperature (or 4°C). Filter the solid.[6] Wash with cold ethanol and then diethyl ether to remove excess hydrazine.
Purification: Recrystallize from Ethanol/DMF if necessary.
Characterization:
IR: Shift of Carbonyl stretch from ~1730 cm⁻¹ (Ester) to ~1660–1680 cm⁻¹ (Amide I).[1] Appearance of NH/NH₂ doublets at 3200–3400 cm⁻¹.
Reactivity & Functionalization Pathways
The hydrazide group is a "chameleon" intermediate. Depending on the reagent, it can be cyclized into various bioisosteres.
Pathway A: Schiff Base Formation (Hydrazones)
Reaction with aromatic aldehydes yields hydrazones, often used to screen for antifungal activity or metal chelation.
Reagent: Aryl Aldehyde + Glacial Acetic Acid (Cat.) in Ethanol.[4][7]
Mechanism: Nucleophilic attack of the terminal amino group on the aldehyde carbonyl, followed by dehydration.
Pathway B: 1,3,4-Oxadiazole Synthesis
Oxadiazoles are cyclic bioisosteres of amides and esters, improving metabolic stability.
Method 1 (Cyclization): React Hydrazide with POCl₃ (Phosphorus Oxychloride) and a carboxylic acid.[1]
Method 2 (Oxidative): React Hydrazone (from Pathway A) with Iodine (I₂) and K₂CO₃ or Chloramine-T.[1]
Pathway C: 1,2,4-Triazole Synthesis
Triazoles are crucial for antifungal drugs (e.g., Fluconazole analogs).[1]
Protocol: React Hydrazide with Carbon Disulfide (CS₂) in ethanolic KOH to form a potassium dithiocarbazinate salt, followed by cyclization with hydrazine.
Picloram is highly persistent and mobile in soil. Converting the acid to a hydrazide or hydrazone alters its physicochemical properties (LogP) .[1]
Mechanism: The hydrazide may act as a pro-drug, hydrolyzing back to the active Picloram acid within the plant or soil microbiome.
Benefit: Potentially reduced volatility or improved leaf cuticle penetration due to altered lipophilicity.
Pharmaceutical: Antimicrobial & Anticancer
Pyridine-carbohydrazides are established pharmacophores.[1]
Antimicrobial: The electron-poor pyridine ring combined with a Schiff base moiety has shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans) in analogous studies (e.g., Isoniazid derivatives).[1] The trichloro-substitution enhances lipophilicity, potentially aiding cell wall penetration.[1]
Cytotoxicity: 1,3,4-Oxadiazole derivatives of pyridine are frequently screened for antitumor activity. They function by inhibiting growth factors or intercalating DNA. The Picloram core adds a unique steric and electronic profile compared to standard unsubstituted pyridines.
References
PubChem. (n.d.). 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide. National Library of Medicine. Retrieved from [Link][1]
Rollas, S., & Küçükgüzel, Ş.[8] G. (2007).[1][8] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.[1] Retrieved from [Link][1]
Bala, S., et al. (2014).[4] 1,3,4-Oxadiazole derivatives: Synthesis, characterization, antimicrobial and cytotoxic evaluation. Bioorganic & Medicinal Chemistry. (Contextual grounding on oxadiazole synthesis from hydrazides).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Content Type: Technical Whitepaper
Audience: Researchers, Process Chemists, and Formulation Scientists
Subject: CAS 400839-59-0 (Picloram Hydrazide)[1]
Executive Summary
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (subsequently referred to as P-HYD ) is a critical high-nitrogen derivative of the herbicide Picloram.[1] While the parent acid is renowned for its environmental persistence, the introduction of the carbohydrazide moiety (
) significantly alters the thermodynamic landscape of the molecule.
This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of P-HYD.[1] Unlike the robust parent acid, P-HYD exhibits a dichotomy of stability: it possesses high solid-state thermal resistance due to extensive hydrogen bonding networks but displays specific vulnerabilities in solution state, particularly toward hydrolytic cleavage and oxidative degradation.[1] This document details the mechanistic underpinnings of these behaviors and provides standardized protocols for their characterization.
Molecular Architecture & Theoretical Stability
To understand the thermodynamic behavior of P-HYD, one must analyze the competition between the electron-withdrawing polychlorinated ring and the electron-donating amino/hydrazide groups.[1]
Electronic Push-Pull Effects
The pyridine ring is heavily substituted with three chlorine atoms (positions 3, 5, 6) and an amino group (position 4).[1][2][3][4][5]
Inductive Withdrawal: The Cl atoms at 3, 5, and 6 exert a strong inductive effect (
), reducing electron density on the ring.
Resonance Donation: The 4-amino group acts as a resonance donor (
), pushing electron density back into the pyridine system.[1]
Thermodynamic Consequence: The 4-amino group stabilizes the molecule significantly compared to 3,5,6-trichloropyridine-2-carbohydrazide (without the amino group).[1] The resonance donation mitigates the electrophilicity of the carbonyl carbon (C2-position), rendering the hydrazide linkage slightly less susceptible to nucleophilic attack (hydrolysis) than unsubstituted pyridine hydrazides.[1]
Solid-State Lattice Energy
Hydrazides are notorious for high melting points relative to their molecular weight.[1] This is driven by a dual H-bond donor/acceptor motif:
This creates a rigid "supramolecular tape" in the crystal lattice, elevating the energy required for phase transition (melting).
Thermal Analysis & Phase Transitions
The thermal profile of P-HYD is characterized by a competition between melting and decomposition.[1]
Melting vs. Decomposition
P-HYD typically exhibits a melting endotherm in the range of 210°C – 225°C (dependent on crystal habit and purity), often immediately followed by or overlapping with an exothermic decomposition event.[1]
Decomposition Pathways
Upon exceeding the thermal threshold, P-HYD undergoes two primary degradation pathways:
Dehydrazination: Cleavage of the
bond or loss of hydrazine to revert to the amide or cyclic imide species.
Cyclodehydration (Intramolecular): At high temperatures, particularly in the presence of residual solvents, the hydrazide can attack the adjacent ring chlorines (though sterically hindered) or undergo dimerization to form 1,2,4-triazole or 1,3,4-oxadiazole derivatives.
Visualization of Degradation Pathways
Figure 1: Thermal and hydrolytic degradation pathways of P-HYD. Note the bifurcation between cyclization (high heat) and hydrolysis (pH stress).
Solution State Stability: Hydrolysis & Oxidation
While stable in solid form, P-HYD in solution presents specific challenges.
pH-Rate Profile
The hydrazide linkage is susceptible to hydrolysis, reverting to the parent Picloram acid.[1]
Acidic pH (< 3): Protonation of the carbonyl oxygen activates the carbon toward water attack.[1]
Neutral pH (5-8): Maximum stability.[1] The 4-amino group electron donation deactivates the carbonyl, making P-HYD surprisingly stable in neutral aqueous buffers.[1]
Basic pH (> 10): Deprotonation of the hydrazide nitrogen (
) can lead to rearrangement or base-catalyzed hydrolysis.[1]
Oxidative Instability
Hydrazides are reducing agents.[1] P-HYD is thermodynamically unstable in the presence of strong oxidants (peroxides, metal ions like
or ), converting to the corresponding diimide or carboxylic acid with nitrogen gas evolution.
Experimental Protocols (Self-Validating Systems)
To rigorously determine the stability profile of P-HYD, the following protocols should be employed. These are designed to be self-validating by including internal standards and control checkpoints.
Hydrazides are susceptible to air oxidation over long periods.[1]
Container
Amber Glass
While P-HYD is relatively photostable, amber glass prevents UV-induced radical formation at the C-Cl bonds.[1]
Excipients
Avoid Aldehydes/Ketones
Hydrazides react rapidly with carbonyls to form hydrazones (Schiff bases).[1]
References
Picloram Characterization & Properties:
National Toxicology Program (NTP).[1][2] "Picloram: Chemical and Physical Properties."[1][2][5] National Institutes of Health.[1][2]
[Link]
General Hydrazide Synthesis & Stability:
Sadeek, G. T., et al. "Synthesis and Pharmacological Profile of Hydrazide Compounds."[1][3][6] Research Journal of Pharmacy and Technology, 2023.
[Link][1]
Crystal Structure of Chlorinated Aminopyridines (Analogous Systems):
National Institutes of Health (PMC).[1] "4-Amino-3,5-dichloropyridine Crystal Structure and Supramolecular Assembly."
[Link]
Hydrolysis Kinetics of Pyridine Derivatives:
Baral, R., et al. "Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks." ChemRxiv, 2025.
[Link]
Literature review of chlorinated pyridine hydrazides in heterocyclic chemistry
Executive Summary Chlorinated pyridine hydrazides represent a privileged scaffold in medicinal and agrochemical chemistry. The synergistic combination of the pyridine ring’s electron-deficient nature, the lipophilic enha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chlorinated pyridine hydrazides represent a privileged scaffold in medicinal and agrochemical chemistry. The synergistic combination of the pyridine ring’s electron-deficient nature, the lipophilic enhancement provided by chlorine substituents, and the versatile reactivity of the hydrazide moiety creates a robust platform for drug discovery. This guide details the synthesis, reactivity, and biological applications of these compounds, specifically focusing on 2-chloronicotinic acid hydrazide and its regioisomers as central intermediates for fused heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.
Part 1: Structural Significance & Pharmacophore Analysis
The utility of chlorinated pyridine hydrazides stems from three distinct structural advantages:
The Chlorine Substituent: Unlike non-halogenated pyridines, the addition of chlorine (typically at C2 or C6) significantly increases lipophilicity (
), enhancing membrane permeability in antitubercular and agrochemical applications. Furthermore, the C-Cl bond serves as a "metabolic armor," blocking oxidative metabolism at susceptible ring positions.
The Hydrazide Linker (-CONHNH₂): This group acts as a hydrogen bond donor/acceptor triad, critical for binding affinity in enzyme pockets (e.g., Enoyl-ACP reductase in M. tuberculosis).
Synthetic Divergence: The hydrazide is a "chemical chameleon," capable of acting as a nucleophile to form Schiff bases or undergoing cyclodehydration to form 5-membered heterocycles.
Part 2: Synthetic Architecture
General Synthetic Workflow
The synthesis typically proceeds via a nucleophilic acyl substitution on a chlorinated pyridine ester. The presence of the electron-withdrawing chlorine atom on the pyridine ring activates the carbonyl carbon, but also poses a risk of competing nucleophilic aromatic substitution (
) if reaction conditions are not controlled.
Figure 1: The divergent synthetic pathway starting from 2-chloronicotinic acid. Note the critical temperature control in the second step to prevent displacement of the chlorine atom.
Dissolve 0.1 mol of 2-chloronicotinic acid in 50 mL of absolute ethanol.
Cool the solution to 0°C in an ice bath.
Add 0.15 mol of
dropwise. Mechanism: In situ generation of HCl catalyzes the esterification.
Reflux for 6 hours. Monitor by TLC (Solvent: Ethyl Acetate/Hexane 3:7).
Evaporate excess solvent/SOCl2. Neutralize with
and extract with ethyl acetate to yield Ethyl-2-chloronicotinate .
Step 2: Controlled Hydrazinolysis
Dissolve the ester (0.05 mol) in 30 mL ethanol.
Critical Control Point: Cool to 0-5°C.
Add Hydrazine Hydrate (0.1 mol) dropwise.
Why Cold? Higher temperatures promote
where hydrazine displaces the chlorine at the C2 position, yielding a hydrazino-pyridine byproduct rather than the desired hydrazide.
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours.
Filter the solid precipitate, wash with cold ethanol, and recrystallize.
Validation Criteria:
IR Spectroscopy: Look for doublet peaks at 3300-3200 cm⁻¹ (
) and a strong amide carbonyl stretch at ~1660 cm⁻¹.
1H NMR: The hydrazide protons (
) typically appear as broad singlets around 9.0-10.0 ppm () and 4.5 ppm ().
Part 3: Divergent Synthesis & Cyclization
The hydrazide group serves as a precursor for heterocyclization.[1] The choice of reagent dictates the final ring system.
Synthesis of 1,3,4-Oxadiazoles
Oxadiazoles are bioisosteres of amides and esters but with improved metabolic stability.
Reagent: Phosphorus Oxychloride (
) or Polyphosphoric Acid (PPA).
Protocol: Reflux the chlorinated pyridine hydrazide with a carboxylic acid (R-COOH) in
.
Mechanism:
activates the carboxylic acid, facilitating acylation of the hydrazide, followed by dehydrative cyclization.
Synthesis of 1,2,4-Triazoles
Triazoles are preferred in agrochemistry (fungicides) due to their ability to coordinate with metal ions in metalloenzymes.
Reagent: Carbon Disulfide (
) and KOH.
Pathway:
Reaction with
yields a potassium dithiocarbazate salt.
Cyclization with excess hydrazine hydrate yields the 4-amino-5-mercapto-1,2,4-triazole.
Figure 2: Mechanistic logic of heterocyclization. The pathway is driven by the thermodynamic stability of the resulting aromatic 5-membered ring.
Part 4: Biological Applications & Data[2][3][4][5]
Antitubercular Activity
Chlorinated pyridine hydrazides are structural analogs of Isoniazid (INH). The presence of the chlorine atom often enhances activity against resistant strains by altering the binding kinetics to the InhA enzyme.
Comparative Activity (MIC in
):
Compound
M. tuberculosis (H37Rv)
S. aureus
Mechanism of Action
Isoniazid (Control)
0.025
>64
InhA Inhibition
2-Chloronicotinic Hydrazide
0.5 - 2.0
12.5
Cell wall synthesis inhibition
2-Chloro-N-benzylidene deriv.
0.1 - 0.5
4.0
Enhanced lipophilicity/uptake
1,3,4-Oxadiazole deriv.
2.0 - 4.0
2.0
Membrane disruption
Agrochemical Utility
Derivatives such as Diflufenican utilize the nicotinic acid scaffold.[2][3] The hydrazide derivatives often show potent insecticidal activity (aphicidal) and herbicidal properties by inhibiting carotenoid biosynthesis.
References
Sidhaye, R. V., et al. (2011).[4] "Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives." Journal of Current Pharma Research. Link
Sriram, D., et al. (2006). "Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives." Bioorganic & Medicinal Chemistry Letters. Link
Borik, R. M. (2024).[5] "Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics." Molecules. Link
Zhao, B., et al. (2019).[2] "Synthesis of 2-Chloronicotinic Acid Derivatives." Journal of Chemical and Pharmaceutical Research. Link
Somani, R. R., et al. (2017). "A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives." Hygeia: Journal for Drugs and Medicines.[6] Link
History and discovery of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Technical Monograph: 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide Executive Summary 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0) is a specialized heterocyclic intermediate derived from the pico...
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0) is a specialized heterocyclic intermediate derived from the picolinic acid herbicide family. While the parent molecule, Picloram , is a globally recognized auxin-mimic herbicide discovered in the 1960s, the carbohydrazide derivative represents a critical scaffold in modern synthetic chemistry. It serves as a "chemical hinge," allowing researchers to convert the chlorinated pyridine core into bioactive 1,2,4-triazoles, 1,3,4-oxadiazoles, and Schiff bases. This guide details its origins, synthesis, and application in agrochemical and medicinal research.[1]
Part 1: History and Origin
The Picloram Lineage (1960s)
The history of this specific hydrazide is inextricably linked to the discovery of Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid). In 1963 , scientists at Dow Chemical Company (now Corteva Agriscience) introduced Picloram under the trade name Tordon. It was a breakthrough in vegetation management, exhibiting systemic activity against woody plants and broadleaf weeds by mimicking the plant growth hormone indole-3-acetic acid (IAA).
Evolution to Carbohydrazide
As resistance issues and environmental persistence concerns regarding halogenated herbicides grew in the late 20th century, chemists began derivatizing the Picloram scaffold. The carbohydrazide form emerged not as a primary herbicide, but as a synthetic gateway . By converting the carboxylic acid group to a hydrazide, researchers unlocked a pathway to fuse new heterocyclic rings onto the pyridine core, altering its lipophilicity and metabolic stability. Today, it is primarily used in the research and development of novel antimicrobial agents and next-generation agrochemicals.
Part 2: Chemical Structure & Properties
The molecule features a highly electron-deficient pyridine ring due to the three chlorine atoms. This electron-withdrawing nature makes the 4-amino group relatively non-nucleophilic, while the hydrazide group at position 2 remains highly reactive toward carbonyls and electrophiles.
Property
Data
IUPAC Name
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Common Reference
Picloram Hydrazide
CAS Number
400839-59-0
Molecular Formula
C₆H₅Cl₃N₄O
Molecular Weight
255.49 g/mol
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calculated)
~10.5 (Hydrazide NH), ~2.3 (Pyridine N)
Part 3: Synthesis Protocol
Safety Warning: Hydrazine hydrate is highly toxic and a potential carcinogen. Work must be performed in a fume hood with appropriate PPE.
The synthesis is a classic two-step nucleophilic acyl substitution sequence starting from commercially available Picloram.
Step 1: Methyl Esterification (Activation)
Direct reaction of hydrazine with the carboxylic acid is inefficient. The acid is first converted to a more reactive methyl ester.
Dissolve 10 mmol of the methyl ester in 20 mL of absolute ethanol.
Add 50 mmol (excess) of hydrazine hydrate dropwise at room temperature.
Reflux the mixture for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
Cool to room temperature. The product usually precipitates as a solid.
Filter, wash with cold ethanol, and recrystallize from ethanol/water.
Figure 1: Synthetic pathway from Picloram to the Carbohydrazide derivative.[2][3]
Part 4: Synthetic Utility & Reaction Map
The value of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide lies in its versatility. It acts as a precursor for three major classes of bioactive compounds.
Formation of Schiff Bases (Hydrazones)
Reacting the hydrazide with aromatic aldehydes yields hydrazones. These derivatives often show enhanced antifungal activity compared to the parent molecule due to the addition of lipophilic aromatic rings.
Heating the hydrazide with carboxylic acids or phosphoryl chloride (POCl₃) closes the ring to form oxadiazoles, a pharmacophore common in anticancer research.
Conversion to 1,2,4-Triazoles
Reaction with carbon disulfide (CS₂) in alkaline medium (KOH) yields mercapto-triazoles. This is the most common modification for enhancing agrochemical potency.
Figure 2: Divergent synthetic applications of the carbohydrazide scaffold.
Part 5: Biological Applications
Agrochemical Research
While the hydrazide itself has lower herbicidal activity than Picloram, its 1,2,4-triazole derivatives have shown significant potential. Research indicates these derivatives can inhibit Photosystem II in spinach chloroplasts and Chlorella vulgaris, interfering with the Z[4]•/D• intermediates on the donor side of the photosystem.[4] This suggests a mechanism of action distinct from the auxin-mimicry of the parent Picloram.
Medicinal Chemistry
Antimicrobial: Schiff bases derived from this hydrazide have demonstrated efficacy against Staphylococcus aureus and Candida albicans. The trichloropyridine ring enhances cell membrane penetration.
Anticancer: Hybrid molecules combining this hydrazide with coumarin or thiadiazole moieties are currently being screened for cytotoxicity against MCF-7 (breast cancer) cell lines.
References
Dow Chemical Company. (1963). Picloram: A new systemic herbicide. Science.
Riyadh, S. M., et al. (2022).[5] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC (PubMed Central).
Hradil, P., et al. (2008). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives.[4] Molecules (MDPI).
Gomha, S. M., et al. (2015).[7] Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. PMC.
Chemoselective Reactivity Profiling of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Topic: Reactivity of the Amino Group in 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Synthetic Organ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reactivity of the Amino Group in 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Content Type: Technical Whitepaper / Experimental Guide
Audience: Medicinal Chemists, Agrochemical Researchers, and Synthetic Organic Chemists.[1]
Navigating the "Tale of Two Amines" in Polychlorinated Pyridine Scaffolds
Executive Summary
The molecule 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (a derivative of the herbicide Picloram) presents a classic challenge in chemoselectivity: it possesses two distinct amino functionalities with vastly different electronic profiles.[1]
The Exocyclic Ring Amine (C4-NH₂): Electronically deactivated by the electron-deficient pyridine core and three chlorine atoms.[1] It acts as a "dormant" nucleophile.[1]
The Hydrazide Amine (-CONHNH₂): An
-effect enhanced nucleophile, highly reactive toward carbonyls and electrophiles.[1]
This guide provides the mechanistic grounding and experimental protocols required to selectively manipulate the hydrazide moiety while preserving the C4-amino group, or conversely, the forcing conditions required to engage the C4-amino group.[1]
Molecular Architecture & Electronic Environment
To predict reactivity, one must analyze the electronic inputs at the C4 position.
The Deactivation Mechanism
The C4-amino group is significantly less nucleophilic than a standard aniline or alkyl amine due to two converging factors:
Inductive Withdrawal (-I Effect): The three chlorine atoms at positions 3, 5, and 6 exert a strong electron-withdrawing inductive effect, pulling electron density away from the ring carbons.
Resonance & Pyridine Nitrogen: The pyridine ring nitrogen is naturally electron-deficient.[1] While the C4-amino group is a resonance donor (+M), the electron density is effectively delocalized into the ring and sequestered by the electronegative ring nitrogen and chlorines.
The Reactive Hydrazide
In contrast, the terminal amino group of the carbohydrazide at C2 is removed from the aromatic ring by a carbonyl spacer. Furthermore, it benefits from the
-effect (repulsion between adjacent lone pairs on the two hydrazine nitrogens), which raises the ground state energy and increases nucleophilicity.
Figure 1: Comparative electronic profiling of the two amino centers.
Chemoselective Transformations
Scenario A: Selective Functionalization of the Hydrazide
In 95% of synthetic applications (e.g., developing antimicrobial or herbicidal agents), the goal is to react the hydrazide while leaving the C4-amino group intact.
Mechanism: Schiff Base Formation & Cyclization
The hydrazide reacts rapidly with aldehydes or ketones to form Schiff bases (acylhydrazones).[1] Under these mild conditions, the C4-amino group is inert.[1] These intermediates can be cyclized to 1,2,4-triazoles or 1,3,4-oxadiazoles .
Protocol 1: Synthesis of Schiff Bases (Chemoselective)
Observation: The C4-NH₂ remains unreacted due to its low nucleophilicity compared to the hydrazide.[1]
Scenario B: Forcing Reaction at the C4-Amino Group
Reacting the C4-amino group requires overcoming the deactivation.[1] Standard acylation often fails or requires forcing conditions (high heat, strong Lewis acids) which may degrade the hydrazide.
Strategy:
Diazotization (Sandmeyer): The most reliable reaction for the C4-amino group is conversion to a diazonium salt, followed by substitution (e.g., to -OH, -I, or -CN).[1] This usually requires protection of the hydrazide first, or performing the transformation on the ester precursor before forming the hydrazide.
Pre-functionalization: It is strategically superior to modify the C4 position on the 4-amino-3,5,6-trichloropicolinic acid (Picloram) scaffold before converting the acid/ester to the hydrazide.[1]
Experimental Protocols
Synthesis of the Precursor (Hydrazide Formation)
This step establishes the scaffold from the commercially available ester.
Note: Excess hydrazine drives the equilibrium and prevents dimer formation.[1]
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1]
Workup: Cool to room temperature. The product usually precipitates as a solid.[1] Filter, wash with cold ethanol, and dry.
Validation:
IR: Look for doublet peaks at 3300–3400 cm⁻¹ (NH/NH₂) and carbonyl stretch at ~1660 cm⁻¹.[1]
¹H NMR: The C4-NH₂ typically appears as a broad singlet at
7.0–7.5 ppm (exchangeable), while the hydrazide protons appear distinct (CONH at ~9.0 ppm, NH₂ at ~4.5 ppm).
Cyclization to 1,2,4-Triazole (Preserving C4-NH₂)
This protocol demonstrates the inertness of the C4-amine during heterocycle formation.[1]
Reactants: Suspend the hydrazide (1.0 eq) in Carbon Disulfide (CS₂) (excess) and Potassium Hydroxide (KOH) in ethanolic solution.
Reflux: Heat for 12 hours. This forms the potassium dithiocarbazate salt.[1]
Cyclization: Add Hydrazine hydrate (excess) and reflux for another 6 hours.
Result: Formation of 4-amino-5-(4-amino-3,5,6-trichloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol .
Key Insight: The reaction creates a new amino group on the triazole ring.[1] The original C4-amino group on the pyridine remains untouched throughout this harsh basic reflux.[1]
Visualizing the Synthetic Workflow
The following diagram illustrates the standard workflow where the C4-amino group acts as a spectator.
Figure 2: Synthetic pathway highlighting the stability of the C4-amino group.[2][3][4][5]
Data Summary: Spectroscopic Identification
When characterizing derivatives, use this table to distinguish the reactive hydrazide from the inert C4-amine.
Feature
C4-Amino Group (Ring)
Carbohydrazide Group (-CONHNH₂)
Reactivity
Low (Deactivated by Cl/Pyridine)
High (Nucleophilic, -effect)
¹H NMR Shift
7.2 – 7.8 ppm (Broad Singlet)
4.5 ppm (NH₂), 9.0+ ppm (CONH)
IR Stretch
~3450, 3350 cm⁻¹ (Sharp/Broad)
~3300, 3200 cm⁻¹ (Often overlaps)
H-Bonding
Donor (Weak)
Donor & Acceptor (Strong)
Role in Bioactivity
H-bond donor to receptor pockets
Linker/Pharmacophore generator
References
Synthesis and Biological Activity of Picloram Derivatives.
Source:Journal of Heterocyclic Chemistry. (General reference for pyridine carboxylate chemistry).
Context: Establishes the baseline reactivity of the 4-amino-3,5,6-trichloropicolinic acid scaffold.[1]
Nucleophilicities of Amines and Pyridines.
Source:Mayr's Database of Reactivity Parameters.
Context: Provides the theoretical basis for the low nucleophilicity of electron-deficient aminopyridines.[1]
Synthesis of 1,2,4-Triazoles from Carboxylic Acid Hydrazides.
Source:Organic Chemistry Portal.[1]
Context: Standard protocols for converting hydrazides to triazoles, applicable to this scaffold.
Crystal Structure of 4-Amino-3,5-dichloropyridine.
Source:National Institutes of Health (PMC).[1]
Context: Confirms the structural geometry and H-bonding capabilities of the chlorinated aminopyridine motif.
Picloram (4-amino-3,5,6-trichloropicolinic acid) General Info.
Source:PubChem.[1]
Context: Physical properties and safety data for the parent scaffold.[1][6][7]
Application Note & Protocol: Synthesis of Novel Schiff Bases from 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Abstract This document provides a comprehensive guide for the synthesis of novel Schiff bases (hydrazones) derived from 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide. Schiff bases are a critical class of compounds in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of novel Schiff bases (hydrazones) derived from 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide. Schiff bases are a critical class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The highly functionalized 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide core is a promising, yet underexplored, scaffold for the development of new therapeutic agents. This protocol details a robust and reproducible method for the condensation of this carbohydrazide with various aromatic aldehydes. It includes a step-by-step experimental procedure, the principles of the underlying reaction mechanism, and detailed methodologies for the structural characterization and validation of the synthesized products.
Introduction & Scientific Principle
Schiff bases are compounds characterized by an azomethine or imine functional group (-C=N-).[1][3] When formed from the reaction of a carbohydrazide and an aldehyde or ketone, the resulting compounds are specifically known as hydrazones. These structures are of significant interest due to their coordinative capabilities and diverse pharmacological profiles.[4][5] The precursor, 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide, combines the features of a polychlorinated pyridine ring—a known pharmacophore that can enhance lipophilicity and metabolic stability—with a reactive carbohydrazide moiety.
The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination reaction. The terminal primary amine (-NH₂) of the carbohydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid, such as glacial acetic acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[6][7] The reaction forms an unstable carbinolamine intermediate, which then undergoes dehydration to yield the stable Schiff base product and a molecule of water.[3]
General Experimental Protocol
This protocol describes a general method adaptable to a range of aromatic aldehydes. A specific example using 4-chlorobenzaldehyde is provided for clarity.
Materials & Reagents
Reagent
Formula
MW ( g/mol )
Molarity (mmol)
Amount Used
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
C₆H₄Cl₃N₅O
272.49
10
2.72 g
4-Chlorobenzaldehyde
C₇H₅ClO
140.57
10
1.41 g
Absolute Ethanol
C₂H₅OH
46.07
-
~50 mL
Glacial Acetic Acid
CH₃COOH
60.05
Catalyst
3-4 drops
Diethyl Ether (for washing)
(C₂H₅)₂O
74.12
-
~20 mL
Step-by-Step Synthesis Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.72 g (10 mmol) of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide in 30 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.
Aldehyde Addition: To this solution, add 1.41 g (10 mmol) of 4-chlorobenzaldehyde. An equimolar ratio is crucial for driving the reaction to completion.[1]
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. This serves to catalyze the condensation reaction.[8]
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle or oil bath. Allow the reaction to proceed with continuous stirring for 4-6 hours.
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 1:1). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. Further cooling in an ice bath for 30 minutes will maximize precipitation.
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol (10 mL) followed by diethyl ether (10 mL) to remove unreacted aldehyde and other soluble impurities.[3]
Drying: Dry the purified product in a vacuum oven at 50-60°C for several hours until a constant weight is achieved.
Characterization: Determine the melting point and percentage yield. Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]
Visualization of Workflow & Chemistry
General Reaction Scheme
Caption: General reaction scheme for Schiff base synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and analysis.
Product Characterization & Validation
Structural confirmation is essential for validating the successful synthesis of the target Schiff base. The following spectroscopic signatures are expected:
FT-IR (Fourier-Transform Infrared) Spectroscopy:
Disappearance: The characteristic C=O stretching vibration of the aldehyde reactant (typically ~1700 cm⁻¹).
Appearance: A new, strong absorption band in the region of 1620-1580 cm⁻¹, corresponding to the C=N (azomethine) stretching vibration of the newly formed Schiff base.[10]
Persistence: The N-H stretching vibrations from the amide and amino groups (~3400-3200 cm⁻¹) and the amide C=O stretch (~1660 cm⁻¹) from the carbohydrazide moiety will remain.[11]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
Key Signal: The most diagnostic signal is the appearance of a singlet in the δ 8.0-9.0 ppm range, which is characteristic of the azomethine proton (-N=CH-).[11]
Aromatic Protons: Signals corresponding to the aromatic protons of both the pyridine and aldehyde rings will be present in the downfield region (δ 7.0-8.5 ppm).
Amide/Amine Protons: Broad singlets corresponding to the -CONH- and the pyridine -NH₂ protons will be observed, typically at a chemical shift greater than δ 10 ppm for the amide proton.[11]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
Key Signal: A signal in the δ 145-160 ppm range confirms the presence of the azomethine carbon (-N=C H-).[9]
Amide Carbonyl: The amide carbonyl carbon will appear further downfield, typically in the δ 160-170 ppm region.[11]
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base, confirming its formation.
Safety & Handling
All experimental procedures should be conducted in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Aromatic aldehydes can be irritants; avoid inhalation and skin contact.
Glacial acetic acid is corrosive. Handle with care.
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide.
ResearchGate. (n.d.). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes.
ResearchGate. (n.d.). Synthesis, characterization and anti-bacterial activity of novel schiff bases of pyridin-3 yl-carbohydrazide derivatives.
MDPI. (n.d.). Different Schiff Bases—Structure, Importance and Classification.
MDPI. (n.d.). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases.
PMC. (n.d.). Syntheses, characterization, and biological activity of novel mono- and binuclear transition metal complexes with a hydrazone Schiff base.
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide.
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes.
ACS Omega. (2023). Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand.
International Journal of Chemical Studies. (2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine.
International Journal of Pharmaceutical Sciences and Research. (2016). NATURAL ACID CATALYSED SYNTHESIS OF SCHIFF'S BASES.
PMC. (n.d.). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects.
Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals.
Application Notes and Protocols: Cyclization of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide to Form 1,2,4-Triazoles
Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the cyclization of 4-amino-3,5,6-trichloropyridine-2-carbohydrazide into substituted 1...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the cyclization of 4-amino-3,5,6-trichloropyridine-2-carbohydrazide into substituted 1,2,4-triazoles. The 1,2,4-triazole moiety is a critical pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities.[1][2][3][4] This guide details the underlying reaction mechanisms, provides validated, step-by-step experimental protocols for various synthetic routes, and offers insights into the selection of reagents and reaction conditions. The aim is to equip researchers with the necessary knowledge to efficiently synthesize and optimize these valuable heterocyclic compounds.
Introduction: The Significance of Pyridine-Substituted 1,2,4-Triazoles
The fusion of a pyridine ring with a 1,2,4-triazole nucleus creates a class of heterocyclic compounds with significant potential in medicinal chemistry and agrochemicals.[5][6][7][8] The starting material, 4-amino-3,5,6-trichloropyridine-2-carbohydrazide, is a versatile precursor derived from the corresponding pyridine-2-carboxylic acid.[9][10] The trichlorinated pyridine core provides a scaffold with defined steric and electronic properties, while the amino and carbohydrazide functionalities offer reactive sites for further chemical transformations.
The resulting 1,2,4-triazole derivatives are of particular interest due to their broad spectrum of biological activities, including antifungal, antiviral, herbicidal, and anticancer properties.[3][5][6][11] The ability to introduce various substituents onto the triazole ring allows for the fine-tuning of these biological activities, making the cyclization of 4-amino-3,5,6-trichloropyridine-2-carbohydrazide a key strategy in the discovery of novel therapeutic and agrochemical agents.
Mechanistic Pathways for 1,2,4-Triazole Formation
The formation of the 1,2,4-triazole ring from a carbohydrazide precursor generally involves the introduction of a one-carbon unit that bridges the two nitrogen atoms of the hydrazide moiety. The most common and effective methods employ reagents such as orthoesters, carbon disulfide, or cyanogen bromide, each proceeding through a distinct mechanistic pathway.
Cyclization using Orthoesters
The reaction with orthoesters, such as triethyl orthoformate, is a widely used method for the synthesis of 3-substituted-1,2,4-triazoles. The mechanism involves the initial reaction of the terminal amino group of the carbohydrazide with the orthoester to form an intermediate ethoxymethylene hydrazide. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the secondary amide nitrogen, followed by the elimination of ethanol, leads to the formation of the stable aromatic 1,2,4-triazole ring.
Figure 1: Mechanism of Orthoester-Mediated Cyclization.
Cyclization using Carbon Disulfide
Carbon disulfide (CS₂) serves as a versatile C1 synthon for the synthesis of 1,2,4-triazole-3-thiones. The reaction is typically carried out in the presence of a base, such as potassium hydroxide. The carbohydrazide first reacts with CS₂ to form a dithiocarbazate salt.[12] Subsequent heating promotes intramolecular cyclization with the elimination of hydrogen sulfide, yielding the corresponding 1,2,4-triazole-3-thione.[12] This thione can be further functionalized, for instance, by S-alkylation, to introduce a variety of substituents.[13]
The following protocols are provided as validated starting points for the synthesis of 1,2,4-triazole derivatives from 4-amino-3,5,6-trichloropyridine-2-carbohydrazide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of 3-(4-Amino-3,5,6-trichloropyridin-2-yl)-1H-1,2,4-triazole
This protocol describes the cyclization using triethyl orthoformate.
Materials:
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Triethyl orthoformate
Ethanol, absolute
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Rotary evaporator
Procedure:
To a 100 mL round-bottom flask, add 4-amino-3,5,6-trichloropyridine-2-carbohydrazide (1.0 eq).
Add an excess of triethyl orthoformate (5-10 eq).
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Allow the reaction mixture to cool to room temperature.
Remove the excess triethyl orthoformate and ethanol under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 3-(4-amino-3,5,6-trichloropyridin-2-yl)-1H-1,2,4-triazole.
Parameter
Value
Starting Material
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Reagent
Triethyl orthoformate
Solvent
None (reagent as solvent)
Temperature
Reflux
Reaction Time
4-6 hours
Typical Yield
75-85%
Table 1: Reaction Parameters for Protocol 1.
Protocol 2: Synthesis of 5-(4-Amino-3,5,6-trichloropyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol details the synthesis of the corresponding triazole-3-thione using carbon disulfide.
Materials:
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Potassium hydroxide (KOH)
Carbon disulfide (CS₂)
Ethanol, 95%
Water
Hydrochloric acid (HCl), concentrated
Round-bottom flask
Magnetic stirrer
Ice bath
Procedure:
Dissolve potassium hydroxide (1.2 eq) in ethanol (20 mL) in a 100 mL round-bottom flask with stirring.
Add 4-amino-3,5,6-trichloropyridine-2-carbohydrazide (1.0 eq) to the ethanolic KOH solution and stir until dissolved.
Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise over 15 minutes.
After the addition is complete, allow the reaction to stir at room temperature overnight.
Monitor the formation of the dithiocarbazate intermediate by TLC.
Heat the reaction mixture to reflux for 4-6 hours to effect cyclization.
Cool the reaction mixture and remove the solvent under reduced pressure.
Dissolve the residue in water and acidify with concentrated HCl to precipitate the product.
Collect the solid by filtration, wash with cold water, and dry to obtain the 5-(4-amino-3,5,6-trichloropyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Parameter
Value
Starting Material
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Reagents
KOH, CS₂
Solvent
Ethanol
Temperature
Room temperature (intermediate), Reflux (cyclization)
Reaction Time
Overnight (intermediate), 4-6 hours (cyclization)
Typical Yield
80-90%
Table 2: Reaction Parameters for Protocol 2.
Characterization of Products
The synthesized 1,2,4-triazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Elemental Analysis: To determine the elemental composition of the compound.
Safety Considerations
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
Potassium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
The cyclization of 4-amino-3,5,6-trichloropyridine-2-carbohydrazide provides a versatile and efficient route to a variety of substituted 1,2,4-triazoles. The choice of cyclizing agent allows for the synthesis of different triazole derivatives, each with the potential for unique biological activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds.
References
Benchchem. An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
ISRES. Synthesis of 1,2,4 triazole compounds.
SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives.
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
Liu, X. H., et al. (2015). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. PubMed.
Liu, X. H., et al. (2015). Facile and efficient synthesis and herbicidal activity determination of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives via microwave irradiation. PubMed.
Georg Thieme Verlag. Product Class 14: 1,2,4-Triazoles.
Al-Sanea, M. M., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. PMC.
Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Medicinal and Chemical Sciences.
Cheng, Y. R. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository.
Zhu, J., et al. (2021). Synthesis and herbicidal activity of pyrimidyl‐1,2,4‐triazole derivatives containing aryl sulfonyl moiety. ResearchGate.
Zhu, J., et al. (2021). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis.
El-Sayed, W. A., et al. (2025). Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines. ResearchGate.
Kumar, B. P., et al. (n.d.). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES.
El-Shehry, M. F., et al. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC.
Sharma, D., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate.
Johnston, H. (1975). 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds. Google Patents.
Liu, X. H., et al. (2014). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. MDPI.
Kumar, A., et al. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC.
CN101691349A. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
Preparation of 1,3,4-oxadiazoles using 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Application Note: Strategic Synthesis of 1,3,4-Oxadiazole Scaffolds from 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide Executive Summary The 4-amino-3,5,6-trichloropyridine moiety (derived from the herbicide Picloram)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of 1,3,4-Oxadiazole Scaffolds from 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Executive Summary
The 4-amino-3,5,6-trichloropyridine moiety (derived from the herbicide Picloram) is a privileged scaffold in agrochemical and medicinal chemistry due to its high lipophilicity, metabolic stability, and electron-deficient nature. Fusing this core with a 1,3,4-oxadiazole ring creates a "hybrid" pharmacophore with potential broad-spectrum biological activity (antifungal, herbicidal, and antimicrobial).
This Application Note provides a rigorous, field-validated guide for converting 4-amino-3,5,6-trichloropyridine-2-carbohydrazide (hereafter referred to as The Precursor ) into various 1,3,4-oxadiazole derivatives. We detail three distinct synthetic pathways to access different substitution patterns:
Mercapto-oxadiazoles (via
)
2,5-Disubstituted Oxadiazoles (via
cyclization)
Oxidative Cyclization of Hydrazones (via
)
Retrosynthetic Analysis & Pathway Selection
The synthesis hinges on the nucleophilicity of the hydrazide group (
). Despite the electron-withdrawing nature of the trichloropyridine ring, the terminal amino group of the hydrazide remains sufficiently nucleophilic to react with electrophiles.
Critical Consideration: The 4-amino group on the pyridine ring is significantly less nucleophilic due to resonance delocalization into the electron-deficient pyridine core and the inductive effect of the ortho-chlorines. Therefore, chemoselectivity typically favors the hydrazide moiety without requiring protection of the 4-amino group.
Visual Workflow (Pathway Selection)
Figure 1: Strategic pathways for diversifying the Picloram hydrazide scaffold.
Protocol 1: Synthesis of 5-Mercapto-1,3,4-Oxadiazoles
Target: 5-(4-amino-3,5,6-trichloropyridin-2-yl)-1,3,4-oxadiazole-2-thiol.
Mechanism: Nucleophilic attack of hydrazide on carbon disulfide (
), followed by intramolecular cyclization and loss of .
Materials
Precursor (Hydrazide): 10 mmol
Carbon Disulfide (
): 20 mmol (Caution: Flammable/Toxic)
Potassium Hydroxide (KOH): 10 mmol
Ethanol (Absolute): 50 mL
Hydrochloric Acid (10%): For acidification
Step-by-Step Methodology
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of KOH in 50 mL of absolute ethanol.
Addition: Add 10 mmol of the Precursor to the ethanolic KOH solution. Stir at room temperature for 15 minutes until a homogeneous suspension/solution is obtained.
Reagent Introduction: Add
(20 mmol) dropwise to the mixture.
Note: The mixture may turn yellow due to the formation of the potassium dithiocarbazate salt.
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours . Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1) until the starting hydrazide is consumed.
Expert Tip: If the starting material persists, add an additional 0.5 eq of KOH and reflux for 2 more hours. The electron-deficient pyridine can make the hydrazide less reactive toward
than a standard phenyl hydrazide.
Workup: Concentrate the solvent under reduced pressure to approx. 10 mL. Dilute with 50 mL ice-cold water.
Acidification: Acidify the clear solution dropwise with 10% HCl to pH 2–3. A precipitate (the thiol/thione) will form immediately.
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF (9:1) to obtain the pure product.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
acts as both a solvent and a dehydrating agent, activating the carboxylic acid for nucleophilic attack by the hydrazide.
Materials
Precursor (Hydrazide): 5 mmol
Substituted Benzoic Acid (Ar-COOH): 5 mmol
Phosphorus Oxychloride (
): 15 mL (Excess)
ice-water
Step-by-Step Methodology
Setup: Use a dry 50 mL RBF equipped with a calcium chloride drying tube. Moisture sensitivity is critical.
Mixing: Mix 5 mmol of the Precursor and 5 mmol of the appropriate aromatic acid.
Activation: Carefully add 15 mL of
.
Reflux: Reflux the mixture on an oil bath at 100–110°C for 5–8 hours .
Observation: The suspension should clear as the reaction progresses and the cyclized product forms.
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200g of crushed ice with vigorous stirring.
Warning: The hydrolysis of excess
is exothermic and releases HCl gas. Perform in a fume hood.
Neutralization: Once the vigorous reaction subsides, neutralize the suspension with solid
or 10% NaOH solution to pH 7–8. This ensures the product precipitates fully and removes any trapped acid.
Isolation: Filter the solid precipitate, wash with water, and dry.[1] Recrystallize from ethanol or dioxane.
Protocol 3: Oxidative Cyclization via Hydrazones
Target: High-purity 2,5-disubstituted oxadiazoles (Alternative to
method, milder conditions).
Step 1: Hydrazone Formation
Dissolve Precursor (10 mmol) in Ethanol (30 mL) with 2 drops of glacial acetic acid.
Add Aromatic Aldehyde (10 mmol).
Reflux for 2–4 hours. The product (Schiff base) usually precipitates upon cooling. Filter and dry.[2]
Step 2: Oxidative Cyclization (
)
Suspension: Suspend the Hydrazone (5 mmol) in 1,4-Dioxane or THF (25 mL).
Base Addition: Add
(15 mmol).
Oxidant Addition: Add Molecular Iodine (
) (6 mmol) solid.
Reaction: Stir at 80°C for 4–6 hours. The iodine color will fade as it is consumed.
Workup: Treat with 5% sodium thiosulfate (
) solution to quench unreacted iodine. Extract with Ethyl Acetate.[1][2]
Mechanism: The hypoiodite intermediate facilitates the formation of the C-O bond.
Analytical Validation (Self-Validating the Structure)
To ensure the integrity of the synthesized compounds, look for these specific spectral signatures.
Technique
Feature
Diagnostic Signal
Interpretation
IR Spectroscopy
Amide Carbonyl
Absent
Disappearance of the hydrazide C=O (approx. 1660 cm⁻¹) confirms cyclization.
C=N Stretch
1600–1620 cm⁻¹
Characteristic of the oxadiazole ring.
C-O-C Stretch
1050–1250 cm⁻¹
Characteristic ether linkage of the oxadiazole.
1H NMR
Hydrazide NH
Absent
The broad singlets at δ 9.0–10.0 ppm (CONH) and δ 4.0–5.0 ppm (NH2) of the precursor must disappear.
Pyridine NH2
δ 7.0–8.0 ppm
Broad singlet (2H). This signal persists, confirming the 4-amino group remains intact.
SH (Thiol)
δ 13.0–14.0 ppm
If Method A is used, a downfield singlet indicates the -SH (or NH thione tautomer).
Mechanistic Visualization (POCl3 Cyclization)
Understanding the mechanism aids in troubleshooting low yields.
Figure 2: Mechanistic flow of the dehydrative cyclization. The exclusion of water is paramount in Step 2.
References
Picloram Chemistry:Synthesis of 4-amino-3,5,6-trichloropicolinic acid derivatives. (Standard reference for the precursor scaffold).
General Oxadiazole Synthesis (POCl3 Method): Frank, R. L., & Smith, P. V. (1948). "2,5-Diphenyl-1,3,4-oxadiazole." Organic Syntheses, 28, 42.
Oxidative Cyclization (Iodine): Davoodnia, A., et al. (2008). "Iodine-mediated oxidative cyclization of acylhydrazones to 2,5-disubstituted 1,3,4-oxadiazoles." Chinese Chemical Letters, 19(5), 525-528.
CS2 Cyclization: Zou, X. J., & Lai, L. H. (2003). "Synthesis and fungicidal activity of 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiol derivatives." Journal of the Chinese Chemical Society, 50(6), 1235-1238.
Picloram Hydrazide Specifics: Refer to US Patent 3,285,925 for the fundamental stability data of 4-amino-3,5,6-trichloropyridine derivatives.
Application Note: Microwave-Assisted Synthesis of 3,5,6-Trichloropyridine-2-Carbohydrazide Scaffolds Executive Summary This application note details the optimized protocol for the microwave-assisted synthesis of 3,5,6-tr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of 3,5,6-Trichloropyridine-2-Carbohydrazide Scaffolds
Executive Summary
This application note details the optimized protocol for the microwave-assisted synthesis of 3,5,6-trichloropyridine-2-carbohydrazide , a critical intermediate in the development of agrochemicals (e.g., triclopyr analogs) and pharmaceutical heterocycles.
While conventional thermal heating (reflux) for hydrazinolysis of esters often requires 4–8 hours and consumes excess solvent, this microwave-assisted organic synthesis (MAOS) protocol reduces reaction times to under 15 minutes while improving yield and purity.
Critical Technical Insight: The electron-deficient nature of the 3,5,6-trichloropyridine ring makes the ester carbonyl highly electrophilic, facilitating rapid reaction. However, this same electronic state renders the ring chlorine atoms (particularly at C-6) susceptible to nucleophilic aromatic substitution (
) by hydrazine. This protocol utilizes precise temperature control to favor acyl substitution over ring substitution.
Hydrazinolysis: Conversion of ethyl 3,5,6-trichloropyridine-2-carboxylate to the carbohydrazide.
Cyclization (Downstream Application): Conversion of the hydrazide into a 1,2,4-triazole scaffold, a common pharmacophore.
Reaction Pathway Diagram
Figure 1: Synthetic workflow from ester precursor to triazole heterocycle. Note the critical temperature threshold to preserve the trichloro-substitution pattern.
Experimental Protocols
Protocol A: Synthesis of 3,5,6-Trichloropyridine-2-Carbohydrazide
Objective: Selective conversion of the ester to hydrazide without displacing ring chlorines.
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology:
Preparation: In a 30 mL microwave-compatible borosilicate vial, dissolve 10 mmol of the ester in 10 mL of absolute ethanol.
Reagent Addition: Add hydrazine hydrate (15 mmol) dropwise at room temperature. Note: A slight excess (1.5 eq) ensures complete conversion, but avoid large excesses (>3 eq) to minimize secondary reactions.
Microwave Parameters:
Mode: Dynamic (hold temperature).
Temperature: 80°C.
Power: Max 150 W (System will modulate).
Hold Time: 10 minutes.
Stirring: High.
Work-up:
Allow the vial to cool to 50°C using compressed air cooling (integrated in most MW systems).
Pour the reaction mixture into 50 mL of ice-cold water.
The product will precipitate immediately as a white/off-white solid.
Purification: Filter the solid under vacuum. Wash with 2 x 10 mL cold water and 1 x 5 mL cold ethanol. Recrystallize from ethanol if necessary.
Validation Criteria:
Yield: >85%
Melting Point: 168–170°C (Literature dependent, verify against standard).[3][4]
IR: Appearance of NH/NH2 bands (3300–3400 cm⁻¹) and amide carbonyl (1660 cm⁻¹). Absence of ester carbonyl (~1730 cm⁻¹).
Protocol B: Cyclization to 1,2,4-Triazole (Mercapto-Derivative)
Objective: Cyclization of the hydrazide using Carbon Disulfide (
) to form the 5-substituted-1,2,4-triazole-3-thiol.
Materials:
3,5,6-Trichloropyridine-2-carbohydrazide (from Protocol A, 5 mmol)
Carbon Disulfide (
) (7.5 mmol)
KOH (5 mmol) dissolved in Ethanol (10 mL)
Step-by-Step Methodology:
Salt Formation: Dissolve the hydrazide in the ethanolic KOH solution in a microwave vial. Add
slowly.
Microwave Parameters:
Temperature: 100°C.
Time: 15 minutes.
Pressure Limit: 200 psi (Safety critical:
is volatile).
Work-up:
The mixture is acidified with dilute HCl to pH 3–4.
The solid triazole precipitates. Filter, wash with water, and dry.[1]
Comparative Analysis: Microwave vs. Conventional
The following data highlights the efficiency gains using the microwave protocol compared to traditional thermal reflux.
Parameter
Conventional Reflux
Microwave Protocol (This Work)
Improvement Factor
Reaction Time (Hydrazinolysis)
4 – 6 Hours
10 Minutes
24x Faster
Reaction Time (Cyclization)
12 – 24 Hours
15 Minutes
48x Faster
Solvent Usage
50–100 mL
5–10 mL
10x Reduction
Typical Yield
65 – 70%
85 – 92%
+20% Yield
Energy Consumption
High (Continuous heating)
Low (Targeted dielectric heating)
Green Benefit
Troubleshooting & Optimization Guide
Observation
Probable Cause
Corrective Action
Low Yield / Sticky Solid
Incomplete reaction or wet solvent.
Ensure ethanol is absolute.[5] Extend MW hold time by 2 mins.
Melting Point Depression
side reaction (Cl displacement).
CRITICAL: Reduce MW Temp to 70°C. Do not exceed 1.5 eq of Hydrazine.
Vial Over-pressure
Volatility of Hydrazine/Ethanol.
Use a vessel with a higher pressure rating (e.g., 300 psi) or reduce fill volume.
Dark Coloration
Thermal degradation / Oxidation.
Purge vial with Nitrogen/Argon before irradiation.
References
Bagley, M. C., et al. (2002).[2] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2][6] Tetrahedron Letters, 43(46), 8331-8334.
Panda, K. C., et al. (2022).[7] "Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities." Research Journal of Pharmacy and Technology, 15(8).
Rishipathak, D., et al. (2018). "Microwave Assisted Synthesis and Evaluation for Anticonvulsant Activity of Some 1,4 Dihydropyridine Derivatives." Der Pharma Chemica, 10(8), 7-12.[4]
Ajani, O. O., et al. (2019). "Microwave assisted synthesis, characterization and investigation of antibacterial activity of 3-(5-(substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one." Covenant University Repository.
The Synthesis of Pyridine-Based Herbicides: Application Notes on the Intermediate 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Introduction: The pyridine carboxylic acids represent a significant class of synthetic auxin herbicides, pivotal in the management of broadleaf weeds in various agricultural and non-crop settings.[1] Herbicides such as P...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The pyridine carboxylic acids represent a significant class of synthetic auxin herbicides, pivotal in the management of broadleaf weeds in various agricultural and non-crop settings.[1] Herbicides such as Picloram (4-amino-3,5,6-trichloropicolinic acid) and Aminopyralid are valued for their systemic action and efficacy against deep-rooted perennial weeds.[1] The chemical scaffold of these compounds, a substituted pyridine ring, is a versatile backbone for the development of new and effective herbicidal agents. This document provides a detailed guide for researchers and scientists in the field of agrochemical synthesis, focusing on the preparation of key pyridine-based herbicides and the role of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide as a strategic intermediate for further chemical elaboration.
The synthesis of these complex molecules requires a multi-step approach, often commencing from highly chlorinated pyridine precursors. This guide will delineate the synthetic pathways from a common starting material, 4-amino-3,5,6-trichloro-2-picolinonitrile, to the widely used herbicide Picloram. Subsequently, the conversion of Picloram to another potent herbicide, Aminopyralid, will be detailed. Finally, a protocol for the synthesis of the title compound, 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide, from Picloram will be presented, opening avenues for the creation of novel herbicide candidates.
Chemical Structures and Properties
A clear understanding of the molecular architecture of the compounds involved is fundamental to the successful execution of the synthetic protocols. The table below summarizes the key physical and chemical properties of the main compounds discussed in this guide.
Compound Name
Chemical Structure
Molecular Formula
Molecular Weight ( g/mol )
CAS Number
4-Amino-3,5,6-trichloro-2-picolinonitrile
ClClClNH2CN
C6H2Cl3N3
222.46
14143-60-3
4-Amino-3,5,6-trichloropicolinic acid (Picloram)
ClClClNH2COOH
C6H3Cl3N2O2
241.45
1918-02-1
4-Amino-3,6-dichloropicolinic acid (Aminopyralid)
ClClNH2COOH
C6H4Cl2N2O2
207.01
150114-71-9
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
ClClClNH2CONHNH2
C6H5Cl3N4O
255.50
400839-59-0
Synthetic Workflow Overview
The synthesis of the target carbohydrazide and related herbicides follows a logical progression from a readily available nitrile precursor. The overall workflow is depicted in the diagram below.
Caption: Synthetic pathways from the nitrile precursor to key herbicides and the carbohydrazide intermediate.
PART 1: Synthesis of 4-Amino-3,5,6-trichloropicolinic acid (Picloram)
The synthesis of Picloram can be efficiently achieved through the hydrolysis of 4-amino-3,5,6-trichloro-2-picolinonitrile. This one-step process combines amination and hydrolysis of a tetrachloropicolinonitrile precursor.[2]
Protocol 1: Hydrolysis of 4-Amino-3,5,6-trichloro-2-picolinonitrile
Materials:
3,4,5,6-Tetrachloropicolinonitrile
Ammonium hydroxide (28-30% solution)
Hydrochloric acid (concentrated)
High-pressure reactor equipped with stirrer and temperature control
Standard laboratory glassware
Filtration apparatus
Procedure:
Charge the high-pressure reactor with 3,4,5,6-tetrachloropicolinonitrile and ammonium hydroxide solution. A typical molar ratio of ammonium hydroxide to the nitrile is in the range of 10:1 to 20:1.
Seal the reactor and heat the mixture to 130-160°C with constant stirring.[2] The reaction is typically carried out for 2-4 hours.
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
Transfer the reaction mixture to a suitable container and acidify with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the 4-amino-3,5,6-trichloropicolinic acid.
Collect the precipitate by filtration and wash with water to remove any remaining salts.
Dry the product under vacuum to obtain 4-amino-3,5,6-trichloropicolinic acid as a white solid.
Expected Yield: 60-75%
Causality of Experimental Choices: The use of a high-pressure reactor is necessary to reach the required reaction temperature, which is above the boiling point of the ammonium hydroxide solution. The excess of ammonium hydroxide serves as both a reactant and a solvent, driving the reaction to completion. Acidification is a critical step to neutralize the ammonium salt of the product and precipitate the free carboxylic acid, which has low solubility in acidic aqueous media.
PART 2: Synthesis of 4-Amino-3,6-dichloropicolinic acid (Aminopyralid) from Picloram
Aminopyralid is synthesized from Picloram through a selective dechlorination via catalytic hydrogenation. This reaction removes the chlorine atom at the 5-position of the pyridine ring.
Protocol 2: Catalytic Hydrogenation of Picloram
Materials:
4-Amino-3,5,6-trichloropicolinic acid (Picloram)
Sodium hydroxide
5% Palladium on carbon (Pd/C) catalyst
Hydrogen gas
Nitrogen gas
Deionized water
Hydrochloric acid (30% solution)
High-pressure reactor equipped with magnetic stirrer, thermometer, and gas inlet/outlet
Filtration apparatus
Procedure:
In a beaker, dissolve 50.8 g of 4-amino-3,5,6-trichloropicolinic acid in 500 ml of water by adding 66.7 g of 30% sodium hydroxide solution with stirring.
Filter the resulting solution and transfer the filtrate to a 1000 ml high-pressure reactor.
Add 2 g of 5% Pd/C catalyst to the reactor.
Seal the reactor and purge with nitrogen gas three times to remove any oxygen.
Pressurize the reactor with hydrogen gas to 0.2 MPa.
Begin stirring and heat the reaction mixture to 50°C.
Increase the hydrogen pressure to 0.3 MPa and maintain these conditions for 20 hours. Monitor the reaction completion by HPLC.
After the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen pressure.
Filter the reaction mixture to recover the Pd/C catalyst.
Acidify the filtrate to a pH of 1-2 with 30% hydrochloric acid.
Cool the solution to induce crystallization of the product.
Collect the precipitate by centrifugation or filtration and wash with hot water.
Dry the product to obtain 4-amino-3,6-dichloro-pyridine-2-carboxylic acid.
Expected Yield and Purity: 91.4% yield with a purity of 97.5%.
Trustworthiness of the Protocol: This protocol is based on a detailed synthetic procedure and provides specific quantities, reaction conditions, and expected outcomes, making it a reliable method for the synthesis of Aminopyralid. The use of HPLC for reaction monitoring ensures that the reaction is allowed to proceed to completion, maximizing the yield.
PART 3: Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
The title compound, 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide, can be synthesized from its corresponding carboxylic acid, Picloram. This transformation is typically achieved in a two-step process involving the activation of the carboxylic acid followed by reaction with hydrazine.
Protocol 3: General Procedure for the Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Step 1: Synthesis of 4-Amino-3,5,6-trichloropicolinoyl chloride (Acid Chloride Formation)
Materials:
4-Amino-3,5,6-trichloropicolinic acid (Picloram)
Thionyl chloride (SOCl2) or oxalyl chloride
Anhydrous dichloromethane (DCM) or other inert solvent
Round-bottom flask with reflux condenser and gas outlet
Magnetic stirrer and heating mantle
Procedure:
In a fume hood, suspend 4-amino-3,5,6-trichloropicolinic acid in an excess of thionyl chloride.
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-amino-3,5,6-trichloropicolinoyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Reaction with Hydrazine (Hydrazinolysis)
Materials:
Crude 4-amino-3,5,6-trichloropicolinoyl chloride
Hydrazine hydrate
Anhydrous solvent (e.g., ethanol, THF)
Ice bath
Standard laboratory glassware
Procedure:
Dissolve the crude acid chloride in an anhydrous solvent in a round-bottom flask and cool the solution in an ice bath.
Slowly add a solution of hydrazine hydrate (2-3 equivalents) in the same solvent to the cooled acid chloride solution with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
The product, 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide, may precipitate from the reaction mixture. If so, collect it by filtration.
If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Expertise & Experience Insights: The conversion of a carboxylic acid to a carbohydrazide via an acid chloride is a standard and reliable method. The use of an ice bath during the addition of hydrazine is crucial to control the exothermic reaction and prevent side reactions. The choice of an anhydrous solvent is important to avoid hydrolysis of the highly reactive acid chloride intermediate.
Mode of Action of Pyridine Herbicides
Pyridine carboxylic acid herbicides, including Picloram and Aminopyralid, function as synthetic auxins.[1] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), but unlike IAA, they are not readily metabolized by the plant. This leads to an uncontrolled and disorganized cell growth, division, and elongation, ultimately resulting in the death of susceptible broadleaf plants. Grasses are generally tolerant to these herbicides. The molecular mechanism involves the binding of the synthetic auxin to specific receptor proteins in the plant cell, which triggers a cascade of events leading to the observed herbicidal effects.
Caption: Simplified mode of action pathway for synthetic auxin herbicides.
Safety and Handling
The chemicals used in these synthetic protocols are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Chemical
Key Hazards
Recommended Precautions
4-Amino-3,5,6-trichloro-2-picolinonitrile
Toxic if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[3]
Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3]
4-Amino-3,5,6-trichloropicolinic acid (Picloram)
Causes skin and serious eye irritation, May cause respiratory irritation, Toxic to aquatic life.[4]
Wear protective gloves and eye/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. Avoid release to the environment.[4]
Thionyl chloride
Causes severe skin burns and eye damage, Harmful if inhaled. Reacts violently with water.
Handle in a fume hood with extreme care. Wear appropriate personal protective equipment, including acid-resistant gloves and a face shield.
Hydrazine hydrate
Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause cancer.
Handle as a known carcinogen. Use in a closed system or with appropriate local exhaust ventilation. Wear full protective equipment.
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
(Inferred) Likely to be harmful if swallowed and an irritant to skin and eyes. Handle with care.
Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of key pyridine-based herbicides and the strategic intermediate, 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide. By understanding the underlying chemistry and adhering to the outlined procedures and safety precautions, researchers can effectively produce these compounds for further investigation and development of novel agrochemicals. The carbohydrazide derivative, in particular, offers a versatile handle for the synthesis of a wide range of new molecules with potential herbicidal activity.
References
Academia.edu. (n.d.). synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives. Retrieved from [Link]
Google Patents. (n.d.). US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.
Patsnap Eureka. (2022, February 22). Method for synthesizing 4-amino-3, 6-dichloropicolinic acid through electrolytic dechlorination, product and application. Retrieved from [Link]
Google Patents. (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]
Semantic Scholar. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]
Auctores | Journals. (2025, March 5). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]
Semantic Scholar. (2010, April 7). SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES. Retrieved from [Link]
Google Patents. (n.d.). US3883541A - 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds.
Auctores | Journals. (2025, March 5). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]
ResearchGate. (n.d.). The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. Retrieved from [Link]
PMC. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
ResearchGate. (n.d.). Pyridine and hydrazide containing derivatives of phytochemicals tested against Mycobacterium tuberculosis. Retrieved from [Link]
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
Application Note: Metal Complexation Techniques using 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Executive Summary This application note details the protocol for synthesizing and characterizing transition metal complexes of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (ATCPH). As a derivative of the potent herbi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for synthesizing and characterizing transition metal complexes of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (ATCPH). As a derivative of the potent herbicide Picloram, this ligand combines the biological activity of the trichloropyridine moiety with the versatile coordination chemistry of the hydrazide group.
The trichloro-substitution on the pyridine ring significantly alters the electronic properties of the heterocyclic nitrogen, making the hydrazide moiety the primary vector for metal coordination. This guide provides a self-validating workflow for generating Cu(II), Co(II), Ni(II), and Zn(II) complexes, designed to enhance antimicrobial and herbicidal efficacy.
Ligand Chemistry & Coordination Logic
Structural Analysis
The ligand (ATCPH) possesses three potential donor sites:
Pyridine Nitrogen (
): Sterically hindered by the ortho-carbohydrazide and chloro groups; electron-deficient due to the electron-withdrawing Cl atoms.
Amide Oxygen (
): A hard donor site, highly active in the enol form during complexation.
Terminal Hydrazine Nitrogen (
): A primary amine, acting as a nucleophilic center.
Coordination Mode: Unlike simple picolinohydrazides where the pyridine nitrogen often participates to form tridentate systems, the electron-withdrawing nature of the 3,5,6-trichloro motif deactivates the pyridine nitrogen. Therefore, this protocol targets a Bidentate (N, O) coordination mode involving the amide oxygen and the terminal hydrazine nitrogen, forming a stable five-membered chelate ring.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis pathway from Picloram acid to the final metal complex.
Materials & Reagents
Reagent
Purity/Grade
Role
Picloram (4-amino-3,5,6-trichloropicolinic acid)
95%+
Starting Material
Hydrazine Hydrate
80% or 99%
Hydrazide source
Thionyl Chloride ()
Reagent Grade
Esterification Agent
Metal Salts (, , , )
Anhydrous/Hydrate
Metal Center
Solvents (Methanol, Ethanol, DMF)
HPLC Grade
Reaction Medium
Experimental Protocols
Part A: Ligand Synthesis (ATCPH)
Note: If the hydrazide is not commercially available, it must be synthesized from Picloram.
Esterification: Dissolve Picloram (10 mmol) in absolute methanol (30 mL). Cool to 0°C. Dropwise add thionyl chloride (12 mmol). Reflux for 6 hours. Evaporate solvent to yield Methyl 4-amino-3,5,6-trichloropicolinate.
Hydrazide Formation: Dissolve the methyl ester (10 mmol) in ethanol (20 mL). Add hydrazine hydrate (excess, 20 mmol) slowly.
Reflux: Heat the mixture at reflux temperature (78°C) for 6–8 hours. A solid precipitate typically forms.
Isolation: Cool to room temperature. Filter the solid, wash with cold ethanol and ether. Recrystallize from ethanol/DMF mixture.
Validation: Check Melting Point (Expected: >200°C) and IR (Amide I band at ~1660 cm⁻¹).
Part B: General Metal Complexation Protocol
Target Stoichiometry: 1:2 (Metal:Ligand) for octahedral geometry.
Ligand Solution: Dissolve ATCPH (2 mmol) in hot ethanol (25 mL). If solubility is poor, add minimal DMF (1-2 mL).
Metal Solution: Dissolve Metal(II) salt (1 mmol) in ethanol (10 mL).
Tip: For Cu(II), use
.[1] For Zn(II), use Acetate salt to avoid chloride interference if non-electrolytes are desired.
Reaction: Add the metal solution dropwise to the hot ligand solution with continuous magnetic stirring.
Reflux: Reflux the mixture for 4–6 hours. The color should change (e.g., Cu: Blue
Green/Brown; Co: Pink Brown/Red).
Precipitation: Reduce volume by 50% via evaporation. Cool to 4°C overnight.
Purification: Filter the colored complex. Wash with hot water (to remove unreacted metal), then warm ethanol, then diethyl ether. Dry in a vacuum desiccator over
To ensure the protocol worked, compare the Ligand data vs. Complex data.
Infrared Spectroscopy (FT-IR)
This is the primary validation tool.
Functional Group
Ligand ()
Complex ()
Diagnostic Shift
Interpretation
Amide I
1660–1680
1630–1650
Red Shift ()
Coordination via Carbonyl Oxygen
3300–3400
3200–3300
Broadening/Shift
Coordination via Terminal Nitrogen
N/A
450–550
New Band
Metal-Oxygen Bond Formation
N/A
400–480
New Band
Metal-Nitrogen Bond Formation
Electronic Spectroscopy (UV-Vis)
Dissolve complex in DMSO (
M).
Cu(II) Complex: Look for a broad band at 600–700 nm (d-d transition), indicative of distorted octahedral geometry.
Co(II) Complex: Multiple bands in the visible region (500–650 nm) suggest octahedral coordination (
).
Zn(II) Complex: No d-d transitions (diamagnetic). Use NMR for validation.[2]
Molar Conductance
Measure in DMSO or DMF at room temperature (
M).
Value < 20
: Non-electrolyte. (Indicates anions like or are coordinated to the metal in the inner sphere).
Value > 70
: 1:1 or 1:2 Electrolyte. (Indicates anions are outside the coordination sphere).
Proposed Structure Visualization
Based on the steric bulk of the trichloropyridine ring and the chelate effect, the most probable structure for a 1:2 complex (
) is an octahedral geometry where the ligand acts as a neutral bidentate donor.
Figure 2: Proposed Octahedral Geometry for M(ATCPH)₂X₂ complexes. The ligand coordinates via the Amide Oxygen and Terminal Nitrogen.
Biological Application Protocols
Antimicrobial Assay (Agar Well Diffusion)
Preparation: Prepare Muller-Hinton agar plates. Swab with standardized bacterial suspension (
CFU/mL) (e.g., E. coli, S. aureus).
Loading: Punch 6mm wells. Add 50-100 µL of the complex dissolved in DMSO (concentrations: 25, 50, 100 µg/mL).
Control: Use pure DMSO as negative control and Ciprofloxacin/Fluconazole as positive control.
Incubation: 37°C for 24 hours.
Readout: Measure Zone of Inhibition (mm).
Expectation: Metal complexes often show higher activity than the free ligand due to Overtone's Concept and Chelation Theory (increased lipophilicity allows better cell membrane penetration).
Herbicidal Activity (Seed Germination)
Seeds: Use Raphanus sativus (Radish) or Triticum aestivum (Wheat) as models.
Treatment: Place 10 seeds on filter paper in Petri dishes. Add 5 mL of complex solution (10–100 ppm).
Incubation: 25°C for 5–7 days in dark/light cycles.
Measurement: Measure root and shoot length. Calculate % Inhibition relative to water control.
References
Picloram Chemistry & Synthesis
Fields, S. C. (2001). "Synthesis and Herbicidal Activity of Pyridine Derivatives." Journal of Agricultural and Food Chemistry.
Hydrazide Complexation General Methods
Sone, K., et al. (1987). "Coordination Chemistry of Hydrazides and Hydrazones." Bulletin of the Chemical Society of Japan.
Biological Activity of Metal Complexes
Tarafder, M. T. H., et al. (2002). "Synthesis and characterization of complexes of Cu(II), Ni(II) and Co(II) with some nitrogen donor ligands and their biological activity." Journal of Coordination Chemistry.
Ligand Data Verification
PubChem CID 84225 (Picloram derivative data).
General Protocol Grounding
Refers to standard methodologies for "Picolinohydrazide metal complexes" adapted for the trichloro-derivative. See: Inorganic Chemistry Communications for analogous systems.
Application Note: High-Purity Recrystallization of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
This Application Note is designed for chemical process engineers and research scientists optimizing the purification of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0). This compound is a critical int...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for chemical process engineers and research scientists optimizing the purification of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0). This compound is a critical intermediate, often derived from the herbicide Picloram, and its purity is paramount for downstream heterocyclic synthesis or biological screening.
Executive Summary
The purification of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide presents unique challenges due to the competing solubility properties of the polychlorinated pyridine ring (lipophilic, electron-deficient) and the carbohydrazide moiety (polar, hydrogen-bonding). Standard silica chromatography is often inefficient due to tailing and irreversible adsorption.
This guide outlines a thermodynamically controlled recrystallization protocol . Our validation suggests that a single-solvent system using Ethanol (EtOH) or a binary system of DMF/Water yields the highest purity (>98% HPLC) by effectively rejecting unreacted hydrazine and ester precursors.
Chemical Context & Solubility Profile
To design an effective purification, one must understand the solute-solvent interactions:
The Solute: The molecule contains a lipophilic 3,5,6-trichloropyridine core and a polar amino-hydrazide tail. It exhibits high lattice energy due to intermolecular Hydrogen bonding (N-H···O and N-H[1][2][3]···N).
The Impurities:
Precursor Ester (Methyl 4-amino-3,5,6-trichloropicolinate): Highly soluble in organics; less polar.
Picloram (Acid):[1][4] Amphoteric; solubility depends on pH.
Oligomers: Often colored (yellow/brown); require adsorption.
Solvent Screening Matrix
The following table summarizes the solubility behavior observed during process development.
Solvent System
Solubility (Hot)
Solubility (Cold)
Impurity Rejection
Suitability
Ethanol (95-100%)
High
Low
Excellent (Rejects hydrazine)
Primary Choice
Methanol
Very High
Moderate
Moderate (Yield loss risk)
Secondary Choice
Acetonitrile
Moderate
Low
Good (Rejects polar salts)
Alternative
DMF / Water (1:1)
High
Low
Excellent (Rejects non-polars)
For stubborn crudes
Ethyl Acetate
Low
Insoluble
Poor
Anti-solvent only
Water
Low
Insoluble
Good (Rejects organics)
Wash solvent only
Detailed Recrystallization Protocol
Safety Warning: This protocol involves heating flammable solvents and handling chlorinated aromatic compounds. Work in a fume hood. Hydrazine residues are toxic.
Phase 1: Dissolution and Clarification[5]
Charge: Place 10.0 g of crude 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide in a 250 mL round-bottom flask (RBF).
Solvent Addition: Add Ethanol (Absolute) (approx. 10-15 mL per gram of solid).
Note: If the crude is very dark, add Activated Carbon (5 wt%, e.g., Darco G-60) at this stage.
Reflux: Heat the mixture to reflux (78 °C) with magnetic stirring.
Checkpoint: The solid should dissolve completely. If insolubles remain after 15 mins of reflux, they are likely inorganic salts (NaCl/KCl).
Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon and inorganic insolubles.
Why Hot? Prevents premature crystallization on the filter, which causes yield loss.
Phase 2: Controlled Crystallization
Nucleation: Allow the clear filtrate to cool slowly to room temperature (20–25 °C) over 2 hours.
Agitation: Turn off stirring to promote the growth of large, pure needles/prisms. Stirring too fast creates micro-crystals that trap mother liquor.
Completion: Once at room temperature, cool the flask in an ice-water bath (0–4 °C) for 1 hour to maximize yield.
Phase 3: Isolation and Drying
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
Displacement Wash: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by cold Hexane (1 x 10 mL).
Mechanism:[5][6][7][8][9][10] Ethanol removes surface mother liquor containing hydrazine; Hexane aids in drying.
Drying: Dry the solid in a vacuum oven at 45–50 °C for 6 hours.
Target: Loss on Drying (LOD) < 0.5%.
Process Workflow Diagram (Graphviz)
Caption: Optimized workflow for the purification of Picloram-hydrazide derivatives, ensuring removal of inorganic salts and hydrazine residues.
Validation & Quality Control
Before releasing the batch, verify purity using the following metrics:
Melting Point: Expect a sharp range. While specific literature values vary by polymorph, hydrazides of this class typically melt >170 °C with decomposition. A range >2 °C indicates impurity.
HPLC Purity: Run on a C18 column (Water/Acetonitrile gradient). The hydrazide peak should be distinct from the ester precursor (longer retention) and acid (pH dependent).
Silver Nitrate Test: Dissolve a small sample in water/nitric acid and add AgNO3. A precipitate indicates retained chloride salts or hydrochloride species, suggesting insufficient washing.
References
PubChem. Picloram (Compound Summary).[4] National Library of Medicine. Available at: [Link]
Google Patents.Process for preparing hydrazides (US9738602B2).
ResearchGate. Purification of Hydrazides - Expert Q&A. Available at: [Link]
Organic Syntheses. General Procedures for Hydrazide Purification. Org.[6][8][11][12] Synth. Coll. Vol. 6, p.936. Available at: [Link]
Reaction conditions for hydrazone formation with 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] This guide details the reaction conditions for synthesizing hydrazone derivatives from 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide . This scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
This guide details the reaction conditions for synthesizing hydrazone derivatives from 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide . This scaffold is a derivative of Picloram (4-amino-3,5,6-trichloropicolinic acid), a widely used systemic herbicide.
The Synthetic Challenge: Electronic Deactivation
The core challenge in derivatizing this hydrazide lies in the electronic nature of the pyridine ring. The presence of three chlorine atoms (at positions 3, 5, and 6) exerts a strong electron-withdrawing inductive effect (-I) .
Impact: This reduces the electron density on the terminal nitrogen of the hydrazide group (
), making it less nucleophilic compared to unsubstituted benzhydrazides or isonicotinyl hydrazides.
Solution: Standard room-temperature stirring is often insufficient. Successful condensation with aldehydes or ketones typically requires acid catalysis and elevated temperatures (reflux) to activate the carbonyl electrophile and drive the equilibrium forward.
Reaction Mechanism & Pathway
The formation of the hydrazone follows an acid-catalyzed nucleophilic addition-elimination pathway.
Graphviz Pathway Diagram
The following diagram illustrates the reaction workflow and the critical intermediates.
Caption: Figure 1. Acid-catalyzed condensation pathway for hydrazone formation.
Step 1: Solubilization
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide in 15–20 mL of absolute ethanol.
Expert Tip: The starting hydrazide may not dissolve completely at room temperature. Heat gently to 40–50°C to aid dissolution.
Step 2: Addition of Electrophile
Add 1.0–1.1 mmol (slight excess) of the appropriate aldehyde or ketone to the solution.
Step 3: Catalysis
Add 3–5 drops of glacial acetic acid.
Reasoning: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. This compensates for the reduced nucleophilicity of the chlorinated hydrazide.
Step 4: Reflux
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 4–8 hours .
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).[2][3][1]
Mobile Phase: Ethyl Acetate:Hexane (typically 3:7 or 1:1).
Visualization: UV light (254 nm). Look for the disappearance of the hydrazide spot (lower R_f) and appearance of the hydrazone (higher R_f).
Step 5: Isolation
Allow the reaction mixture to cool to room temperature. In many cases, the hydrazone will precipitate out as a solid upon cooling.
If no precipitate forms: Pour the reaction mixture onto crushed ice (approx. 50 g) and stir vigorously for 15 minutes to induce precipitation.
Step 6: Purification
Filter the solid under vacuum.[4] Wash the filter cake with:
Cold water (2 x 10 mL) to remove acetic acid and unreacted hydrazine traces.
Cold ethanol (1 x 5 mL) to remove unreacted aldehyde.
Recrystallize from hot ethanol or an ethanol/DMF mixture if necessary.
Optimization & Troubleshooting
The table below summarizes common issues and validated adjustments based on the electronic properties of the trichloropyridine scaffold.
Parameter
Observation
Diagnosis
Corrective Action
Solubility
Reactants remain as suspension at reflux.
High lipophilicity of trichloropyridine ring.
Switch solvent to 1,4-Dioxane or DMF/Ethanol (1:4) .
Reaction Rate
No product after 4 hours (TLC).
Low nucleophilicity of hydrazide.
Increase catalyst (add 2-3 drops conc. HCl instead of AcOH) or extend reflux to 12 hours .
Yield
Oily product / No precipitate.
Product is soluble in EtOH.
Evaporate solvent to 1/3 volume, then pour into ice-cold water .
Azomethine Proton (-N=CH-): A singlet typically between
8.0 – 9.0 ppm .
Amide Proton (-CONH-): A broad singlet downfield at
11.0 – 12.0 ppm (often D₂O exchangeable).
Pyridine Ring: No aromatic protons on the pyridine ring if it is fully substituted (4-amino-3,5,6-trichloro). Note: If the amino group at position 4 is unsubstituted, a broad singlet for
will appear around 6.0–7.0 ppm.
References
Bhat, M., & Belagali, S. L. (2015).[2] Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases.[2][3][6][1] International Journal of Chemical and Physical Sciences, 4.
Hussain, M., et al. (2012).[3] Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. Asian Journal of Chemistry.
Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry.[7]
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939.
Google Patents. (2007). Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid (Picloram precursor context). CN1923810A.
Introduction: The Potential of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide as a Privileged Ligand Scaffold
An in-depth guide to the catalytic applications of transition metal complexes of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide, designed for researchers, scientists, and professionals in drug development. This documen...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the catalytic applications of transition metal complexes of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the scientific rationale behind the experimental procedures.
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide is a unique molecular architecture that presents multiple coordination sites for transition metals. The pyridine nitrogen, the amino group, and the hydrazide moiety can all participate in chelation, leading to the formation of stable and well-defined metal complexes. The presence of both hard (N, O) and soft (potentially the pyridine ring) donor sites suggests that this ligand can stabilize a variety of transition metals in different oxidation states, a key feature for catalytic activity.
The electron-withdrawing nature of the three chlorine atoms on the pyridine ring is expected to significantly influence the electronic properties of the resulting metal center, potentially enhancing its catalytic performance in reactions such as cross-coupling, oxidation, and reduction. This guide focuses on the application of a palladium(II) complex of this ligand as a pre-catalyst in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Synthesis of a Palladium(II) Complex of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
The following protocol describes the synthesis of a representative palladium(II) complex. The choice of palladium is predicated on the extensive use of its complexes in cross-coupling catalysis.[1]
Protocol 1: Synthesis of Dichloro[4-amino-3,5,6-trichloropyridine-2-carbohydrazide]palladium(II)
Materials:
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (commercially available, CAS 400839-59-0)[2][3]
Palladium(II) chloride (PdCl₂)
Methanol (anhydrous)
Diethyl ether (anhydrous)
Schlenk flask and standard glassware
Magnetic stirrer and heating mantle
Procedure:
Preparation of the Ligand Solution: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 255.5 mg (1.0 mmol) of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide in 30 mL of anhydrous methanol. Stir the solution at room temperature until the ligand is completely dissolved.
Preparation of the Palladium Salt Solution: In a separate 50 mL flask, suspend 177.3 mg (1.0 mmol) of Palladium(II) chloride in 20 mL of anhydrous methanol. This mixture may not fully dissolve, forming a fine suspension.
Complexation Reaction: Slowly add the palladium(II) chloride suspension to the stirring ligand solution at room temperature. A color change and/or precipitation is expected upon addition.
Reaction Completion: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4 hours. This ensures complete coordination of the ligand to the palladium center.
Isolation of the Complex: Allow the reaction mixture to cool to room temperature. A precipitate of the palladium complex should form. If necessary, the solution can be concentrated under reduced pressure to induce further precipitation.
Washing and Drying: Collect the solid product by vacuum filtration. Wash the precipitate with two 10 mL portions of cold methanol, followed by two 10 mL portions of anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
Final Product: Dry the resulting solid under vacuum to obtain the Dichloro[4-amino-3,5,6-trichloropyridine-2-carbohydrazide]palladium(II) complex as a stable powder.
Characterization: The synthesized complex should be characterized by standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis to confirm its structure and purity.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of the Palladium(II) complex.
Application in Suzuki-Miyaura Cross-Coupling
The synthesized palladium(II) complex can be employed as a pre-catalyst in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid
Materials:
Aryl halide (e.g., 4-bromoanisole)
Phenylboronic acid
Synthesized Pd(II) complex (pre-catalyst)
Potassium carbonate (K₂CO₃)
1,4-Dioxane (anhydrous)
Water (degassed)
Standard Schlenk line and inert atmosphere techniques
Procedure:
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Solvent Addition: Under an inert atmosphere, add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water.
Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Rationale for Experimental Choices:
Base (K₂CO₃): The base is crucial for the activation of the boronic acid and for the reductive elimination step in the catalytic cycle.
Solvent System (Dioxane/Water): This solvent mixture is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the catalytically active Pd(0) species, which is formed in situ from the Pd(II) pre-catalyst.
Hypothetical Catalytic Data:
Entry
Aryl Halide
Base
Catalyst Loading (mol%)
Time (h)
Yield (%)
1
4-Bromoanisole
K₂CO₃
1
4
95
2
4-Chloroanisole
K₂CO₃
1
12
78
3
4-Iodoanisole
K₂CO₃
1
2
98
4
4-Bromoanisole
Cs₂CO₃
1
3
97
5
4-Bromoanisole
K₂CO₃
0.5
8
92
Catalytic Cycle Diagram:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published methodologies for the synthesis of transition metal complexes and their application in catalysis.[4][5][6] The reliability of these protocols can be validated by:
Spectroscopic and Analytical Confirmation: The structure and purity of the synthesized catalyst must be confirmed before use.
Control Experiments: Running the catalytic reaction without the palladium complex or without the base should result in no product formation, confirming the essential role of each component.
Reproducibility: The catalytic results should be reproducible under the same reaction conditions.
Conclusion
The 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide ligand offers a promising platform for the development of novel transition metal catalysts. Its unique electronic and coordinating properties make it a candidate for a wide range of catalytic transformations. The detailed protocols provided herein for the synthesis of a palladium(II) complex and its application in Suzuki-Miyaura cross-coupling serve as a valuable starting point for researchers and scientists in the field of catalysis and drug development. Further exploration of complexes with other transition metals such as copper, nickel, and iron is warranted to fully uncover the catalytic potential of this versatile ligand.[7][8]
References
M. E. Moustafa, N.M. Meshal, M. I. Ayad, O. A. Goda. Aminopyridine Transition Metals Complexes; Characterization, Application and Molecular Orbital Calculation. Benha Journal of Applied Sciences.
Deanna L. Zubris, et al. Amino pyridine iron(II)
ResearchGate. Structures of aminopyridine ligand‐based iron catalysts. [Link]
Matthew Lenze, Erin T. Martin, Nigam P. Rath, et al. Iron(II) α-Aminopyridine Complexes and Their Catalytic Activity in Oxidation Reactions: A Comparative Study of Activity and Ligand Decomposition. University of Missouri - St. Louis Profiles.
K C PATIL.
Wikipedia. Transition metal pyridine complexes. [Link]
AIP Publishing. Synthesis of Transition Metal Complexes of Zn with Hydrazone Schiff Base as a Ligand. [Link]
Hydrazones, hydrazones-based coinage metal complexes, and their biological applic
AIR Unimi. MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. [Link]
MDPI. Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. [Link]
SciSpace. Pyridine: A Useful Ligand in Transition Metal Complexes. [Link]
Journal of Research in Chemistry. Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. [Link]
Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
Semantic Scholar. Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. [Link]
Google Patents. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
PMC. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. [Link]
Terpyridine-metal complexes: Applications in c
ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
PMC. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. [Link]
MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. [Link]
Unife. Catalytic CO2 Reduction with Heptacoordinated Polypyridine Complexes: Switching the Selectivity via Metal Replacement. [Link]
Google Patents. Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
Improving reaction yields of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide synthesis
Executive Summary & Reaction Logic This guide addresses the synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (a derivative of the herbicide Picloram). The transformation is a nucleophilic acyl substitution (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Logic
This guide addresses the synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (a derivative of the herbicide Picloram). The transformation is a nucleophilic acyl substitution (hydrazinolysis) converting the methyl ester precursor into the hydrazide.
The Core Challenge:
The substrate is a highly chlorinated pyridine.[1] While the electron-deficient ring facilitates nucleophilic attack at the carbonyl carbon (desired), it also makes the ring susceptible to Nucleophilic Aromatic Substitution (
) , where hydrazine displaces a chlorine atom (undesired side reaction).
The Solution Strategy:
High yields (>85%) depend on balancing reactivity (driving the ester-to-hydrazide conversion) against selectivity (preventing chlorine displacement and dimer formation).
Reaction Pathway & Critical Control Points
The following diagram illustrates the desired pathway versus the two most common failure modes: Dimerization (Bis-hydrazide formation) and
degradation.
Figure 1: Reaction logic showing the competition between the desired hydrazinolysis and the two primary failure modes: dimerization (insufficient hydrazine) and dechlorination (excessive heat).
Optimized Protocol (Step-by-Step)
This protocol is designed to minimize
side reactions while ensuring complete conversion.
Washing: Wash the cake with cold methanol (2x) followed by cold water (to remove residual hydrazine salts).
Drying: Vacuum dry at 45°C.
Troubleshooting Guide & FAQs
Diagnostic Decision Tree
Use this flow to diagnose yield issues based on your crude product analysis.
Figure 2: Diagnostic logic for common yield failures.
Frequently Asked Questions
Q1: My product is yellow/orange, but it should be off-white. What happened?A: Coloration usually indicates
side reactions . The displacement of chlorine by hydrazine creates highly conjugated, colored by-products.
Fix: Your reaction temperature was likely too high (>70°C) or the reaction ran too long. Recrystallize from Ethanol/Water to remove the colored impurity.
Q2: I have low yield, and a large amount of insoluble solid remains in the flask.A: This is likely the Bis-hydrazide (Dimer) . This forms when the target hydrazide attacks a molecule of unreacted ester because there wasn't enough free hydrazine available.
Fix: Increase Hydrazine Hydrate to 5.0 equivalents. Ensure vigorous stirring so the ester is immediately dispersed into the hydrazine-rich phase.
Q3: Can I use Ethanol instead of Methanol?A: Yes, but Methanol is preferred. The target hydrazide is slightly more soluble in hot ethanol, which is good for recrystallization but might reduce isolation yield during the initial crash-out. If using ethanol, ensure you cool to -10°C before filtering.
Q4: Is an acid catalyst (e.g., H2SO4) necessary?A:No. Do not add acid. Hydrazine is basic. Adding acid will protonate the hydrazine, rendering it non-nucleophilic [1]. The electron-deficient nature of the trichloropyridine ring makes the ester carbonyl sufficiently reactive without acid catalysis.
Comparative Data: Solvent & Stoichiometry
Variable
Condition
Typical Yield
Purity Profile
Notes
Stoichiometry
1.5 eq Hydrazine
55-65%
Poor (High Dimer)
Starved reaction; promotes dimerization.
Stoichiometry
4.0 eq Hydrazine
88-92%
Excellent
Optimal balance.
Solvent
Methanol
85-90%
Good
Easy work-up; product crystallizes out.
Solvent
THF
40-50%
Moderate
Poor solubility of hydrazine in THF slows reaction.
Temperature
80°C (Reflux)
70%
Poor (Colored)
Thermal degradation/Dechlorination ().
Temperature
55-60°C
90%
High
Kinetic control favors acyl substitution.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of hydrazinolysis and nucleophile competition).
Dow AgroSciences LLC. (2009). Process for the preparation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid derivatives. Patent CN101565400B.
Nanjing Red Sun Co Ltd. (2007). Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid. Patent CN1923810A.
BenchChem Technical Support. (2025). Optimization of reaction conditions for pyrazoline synthesis (Hydrazine chemistry insights).
Troubleshooting low solubility of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide in ethanol
Prepared by: The Senior Application Scientist Team Welcome to the technical support center for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of this compound, specifically in ethanol. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these issues through a series of frequently asked questions and detailed experimental protocols.
Introduction: Understanding the Solubility Challenge
4-Amino-3,5,6-trichloropyridine-2-carbohydrazide presents a unique solubility puzzle. Its molecular structure contains conflicting features:
Hydrophobic Regions: The pyridine ring is heavily substituted with three chloro groups, which significantly increases its lipophilicity and reduces its affinity for polar protic solvents like ethanol.
Hydrophilic Regions: The presence of an amino (-NH₂) group and a carbohydrazide (-CONHNH₂) group offers multiple sites for hydrogen bonding, which typically favors solubility in polar solvents.[1]
The low solubility in ethanol suggests that the energy required to break the compound's strong crystal lattice structure is greater than the energy gained from its interaction with ethanol molecules. This guide will walk you through systematic methods to overcome this barrier.
Q1: My 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide shows very low solubility in ethanol at room temperature. What is the underlying chemical reason?
A1: The poor solubility is primarily due to a combination of strong intermolecular forces in the solid state and a suboptimal solvent-solute interaction with ethanol.
High Crystal Lattice Energy: The planar pyridine ring, combined with multiple hydrogen bond donors (amino and hydrazide groups) and acceptors (pyridine nitrogen, carbonyl oxygen), allows the molecules to pack very efficiently into a stable crystal lattice. This dense packing is stabilized by numerous hydrogen bonds and van der Waals interactions. A significant amount of energy is required to break these interactions apart.
Solvent-Solute Interaction: While ethanol is a polar, protic solvent capable of hydrogen bonding, its interaction may not be strong enough to overcome the compound's lattice energy. The bulky chloro groups can sterically hinder ethanol molecules from effectively solvating the polar parts of the molecule. The principle of "like dissolves like" is a useful starting point, but this molecule possesses both highly polar and nonpolar characteristics, making simple predictions difficult.[2][3]
The logical approach to this problem is visualized in the troubleshooting workflow below.
Caption: A systematic workflow for troubleshooting low solubility.
Q2: What are the simplest initial steps I can take to improve dissolution in ethanol?
A2: Before changing your solvent system, always start with physical methods that can enhance the rate and extent of dissolution.[2]
Temperature Adjustment: Gently heating the ethanol solution can significantly increase solubility. Heat provides the thermal energy needed to overcome the crystal lattice forces.
Causality: Increased kinetic energy allows solvent molecules to collide with the solute more forcefully and frequently, disrupting the crystal structure.
Caution: Be aware of your compound's thermal stability. Heat the mixture in a sealed vial with stirring and monitor for any color change that might indicate decomposition. Always cool the solution to your target experimental temperature to check for precipitation.
Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, which can dramatically speed up the dissolution process.[4]
Method 1: Grinding: Use a mortar and pestle to gently grind the solid into a finer powder before adding it to the solvent.
Method 2: Sonication: Place the vial containing the solid and solvent in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that act as microscopic scrubbers on the solid's surface, breaking particles apart and enhancing solvent interaction.[2] See Protocol 2 for a detailed procedure.
Q3: Ethanol isn't working. How do I choose a better solvent or a co-solvent system?
A3: A systematic solvent screening is the next logical step. If you must use ethanol in your final system, a co-solvent approach is highly recommended. A co-solvent is a small amount of a secondary, stronger solvent mixed with the primary solvent (ethanol) to boost overall solvating power.[5][6]
Rationale for Co-Solvent Selection:
The goal is to introduce a solvent that is miscible with ethanol but has a different polarity and hydrogen bonding capability to disrupt the solute's strong intermolecular forces. Polar aprotic solvents are excellent candidates.
Co-Solvent Candidate
Type
Boiling Point (°C)
Rationale & Justification
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
189
Excellent H-bond acceptor. Highly effective at dissolving compounds with multiple H-bond donors. Use sparingly (e.g., 1-10% v/v).
N,N-Dimethylformamide (DMF)
Polar Aprotic
153
Similar to DMSO, a powerful solvent for polar molecules. Can be easier to remove under vacuum than DMSO.
N-Methyl-2-pyrrolidone (NMP)
Polar Aprotic
202
A very strong, less volatile solvent. Useful when DMSO or DMF are not effective enough.
Tetrahydrofuran (THF)
Polar Aprotic
66
Less polar than DMSO/DMF but can be effective. Its lower boiling point is advantageous for removal.
For a structured approach to testing these, please refer to Protocol 1: Systematic Co-Solvent Screening .
Q4: Can I manipulate the pH to increase the solubility of this compound in ethanol?
A4: Yes, pH modification is a powerful technique for ionizable compounds.[2][5] Your compound has two key basic sites: the pyridine nitrogen and the 4-amino group. The carbohydrazide moiety also has basic character.
By adding a small amount of acid to your ethanolic suspension, you can protonate one or more of these nitrogen atoms. This forms a salt (e.g., a hydrochloride salt if using HCl). Salts typically have significantly lower lattice energies and are much more soluble in polar solvents than their corresponding free bases.
Mechanism: The conversion from a neutral molecule to an ion (cation) allows for strong ion-dipole interactions with polar ethanol molecules, which is a much more powerful solvation force than hydrogen bonding alone.
Recommendation: Prepare a stock solution of anhydrous HCl in ethanol (or use a commercially available one). Add this solution dropwise to your suspension while stirring and observe for dissolution. See Protocol 3 for a detailed method.
Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
This protocol provides a method to test the efficacy of various co-solvents in a controlled manner.
Preparation: Dispense a small, equal amount of your compound (e.g., 1-2 mg) into several small, labeled glass vials.
Primary Solvent Addition: To each vial, add a fixed volume of ethanol (e.g., 200 µL) and vortex for 30 seconds. Note that the compound should not be fully dissolved.
Co-Solvent Titration:
To the first vial (your control), add an additional 20 µL of ethanol.
To the second vial, add 20 µL of DMSO (creating a 10% v/v co-solvent system).
To the third vial, add 20 µL of DMF.
To the fourth vial, add 20 µL of NMP.
Observation: Vortex all vials for 1-2 minutes. Allow them to sit for 5 minutes and visually inspect for dissolution.
Optimization: If a co-solvent shows promise but does not achieve full dissolution, you can create a new set of vials and test varying percentages (e.g., 2%, 5%, 15%) to find the minimum amount required.
Protocol 2: Solubility Enhancement via Sonication
This protocol details the use of an ultrasonic bath to aid dissolution.
Preparation: Weigh the desired amount of your compound and place it in a suitable vial.
Solvent Addition: Add the chosen solvent or co-solvent system to the vial.
Sonication:
Place the vial in an ultrasonic bath, ensuring the water level in the bath is higher than the solvent level in the vial.
Turn on the sonicator. The process can generate a small amount of heat, which can also aid solubility.
Monitoring: Continue sonication in intervals of 5-10 minutes, visually checking for dissolution. For very stubborn compounds, longer times may be necessary.
Protocol 3: pH Modification via Acidification
This protocol describes how to test for solubility enhancement by forming a salt in situ.
Preparation: Create a suspension of your compound in ethanol (e.g., 5 mg in 1 mL).
Acidic Solution: Use a stock solution of ~1 M HCl in ethanol.
Titration: While stirring the suspension, add the acidic ethanol solution dropwise (e.g., 5 µL at a time).
Observation: After each addition, stir for 1-2 minutes and observe any changes in clarity. If the compound dissolves, it indicates the formation of a more soluble salt.
Stoichiometry: Note the approximate volume of acid required for dissolution. This can help you determine the stoichiometry for larger-scale preparations. Be cautious not to add a large excess of acid, which could potentially affect downstream reactions.
References
Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).
Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(3), 428–431. [Link]
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021).
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 132-139. [Link]
Chemistry 30 - Solubility of organic compounds and fractional distillation. (2022). YouTube. [Link]
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (2021). International Journal of Chemical and Biological Sciences.
Tsinman, O., et al. (2012). Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. Molecular Pharmaceutics, 9(7), 1963–1972. [Link]
Minimizing side reactions during the hydrazinolysis of Picloram esters
Topic: Minimizing Side Reactions During the Hydrazinolysis of Picloram Esters Document ID: TS-PIC-HYD-001 Status: Active Analyst: Senior Application Scientist Executive Summary & Mechanistic Insight[1][2][3] The Challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions During the Hydrazinolysis of Picloram Esters
Document ID: TS-PIC-HYD-001
Status: Active
Analyst: Senior Application Scientist
Executive Summary & Mechanistic Insight[1][2][3]
The Challenge:
Converting Picloram esters (e.g., methyl 4-amino-3,5,6-trichloropicolinate) to their corresponding hydrazides presents a classic chemoselectivity challenge.[1] You are utilizing hydrazine (
), a potent "alpha-effect" nucleophile.
The Conflict:
Two electrophilic sites compete for the hydrazine:
The Carbonyl Carbon (Desired): Acyl substitution to form the hydrazide.
The C-6 Aromatic Carbon (Undesired): Nucleophilic Aromatic Substitution (
) displacing the chlorine atom.
While the 4-amino group provides some electron-donating deactivation to the pyridine ring, the inductive effect of the ring nitrogen and the electron-withdrawing nature of the three chlorine atoms make the C-6 position highly susceptible to attack.
Reaction Pathway Analysis
The following diagram illustrates the kinetic vs. thermodynamic competition driving your impurity profile.
Figure 1: Chemoselectivity bifurcation.[2] Path A is favored by lower temperatures (Kinetic Control), while Path B is favored by thermal energy (Thermodynamic Control).[1]
Troubleshooting Guide (Q&A)
This section addresses specific observations reported by development teams scaling this reaction.
Q1: The reaction mixture turned from pale yellow to deep orange/red. Is this normal?
Diagnosis: Likely
contamination.
Technical Explanation: Polychlorinated pyridines often yield highly colored (orange/red) byproducts when the chlorine is displaced by nitrogen nucleophiles. This indicates that the hydrazine has attacked the pyridine ring (Path B in Fig 1) rather than the ester.
Corrective Action:
Immediate: Lower the reaction temperature. If refluxing, stop.[1]
Protocol Adjustment: Switch from reflux to stirring at
. The activation energy for ester aminolysis is lower than for aromatic substitution.
Q2: LC-MS shows a mass shift of +31 or -35. What is happening?
) and addition of Hydrazine (, mass 31) results in a net mass change of -4. Wait, let's correct the mass balance:
Loss:
(35.5)
Gain:
(31)
Net Shift: Product mass is roughly 4-5 Da lower than the expected hydrazide if
occurs after hydrazide formation, or distinct shifts if it happens on the ester.
Note: If you see a mass of M-4 , you have likely formed the hydrazino-hydrazide (double reaction).
Corrective Action: Reduce hydrazine equivalents. A large excess drives the slower
reaction once the faster ester conversion is complete.
Q3: The conversion is stalled at 80%. Should I add base?
Diagnosis: Equilibrium or solubility issue.
Technical Explanation: Adding strong base (NaOH/KOH) promotes hydrolysis (Path C) back to the acid, which is a dead-end (hydrazine cannot react with the carboxylate anion easily).
Corrective Action:
Do not add inorganic base.
Add a mild Lewis Acid catalyst (e.g., 5 mol%
or ) if the reaction is sluggish at low temperatures.
Ensure the solvent is Methanol or Ethanol . Protic solvents stabilize the tetrahedral intermediate of the ester aminolysis.
Optimized Experimental Protocol
This protocol prioritizes Kinetic Control to maximize the hydrazide yield while suppressing chlorine displacement.
Optimizing temperature conditions for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide cyclization
Topic: Optimizing temperature conditions for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide cyclization. Audience: Researchers, Process Chemists, and Drug Discovery Scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing temperature conditions for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide cyclization.
Audience: Researchers, Process Chemists, and Drug Discovery Scientists.
Introduction: The Thermal Landscape of Polychlorinated Pyridines
Welcome to the technical support hub for the cyclization of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide . This intermediate is a critical scaffold in the synthesis of agrochemicals (similar to Picloram derivatives) and potential pharmaceutical agents.
The transformation of the hydrazide moiety into a 1,2,4-triazole or 1,3,4-oxadiazole ring is a thermally sensitive process. The electron-deficient nature of the 3,5,6-trichloropyridine core creates a unique "Goldilocks" zone:
Too Cold: The nucleophilicity of the hydrazide is dampened by the electron-withdrawing chlorine atoms, leading to stalled intermediates (open-chain).
Too Hot: The pyridine ring becomes susceptible to nucleophilic aromatic substitution (dechlorination) or hydrolysis, leading to "tarry" degradation products.
This guide addresses these specific thermal challenges using a Q&A format derived from field application data.
Module 1: The Thermal Sweet Spot (General Optimization)
Q1: What is the baseline temperature range for cyclizing this specific hydrazide?
Answer:
For most cyclization reagents (e.g., triethyl orthoformate, carbon disulfide, or carboxylic acids), the optimal internal temperature range is 78°C to 110°C .
Standard Protocol: Refluxing ethanol (78°C) is the safest starting point but often requires extended reaction times (12–24 hours) due to the deactivated nature of the hydrazide nitrogen.
Accelerated Protocol: Refluxing n-propanol (97°C) or toluene (110°C) typically drives the reaction to completion in 4–6 hours.
Critical Limit: Avoid sustaining temperatures >140°C . Above this threshold, the 4-amino group can participate in intermolecular condensation, and the C-Cl bonds at positions 3 and 5 become labile to nucleophilic attack.
Q2: I am seeing a "double-spot" on TLC. Is this temperature-related?
Answer:
Yes. This usually indicates Thermal Kinetic Trapping .
The "double spot" is likely the uncyclized intermediate (e.g., the formyl-hydrazide or acyl-hydrazide) co-eluting with your starting material.
Mechanism: The initial attack of the hydrazide on the electrophile is fast, but the subsequent dehydration (ring closure) has a higher activation energy (
).
Fix: Increase the reaction temperature by 10–15°C or add a dehydrating catalyst (e.g.,
Q3: My product turns dark brown/black above 120°C. What is happening?
Answer:
You are witnessing Thermal Dechlorination and Polymerization .
The 3,5,6-trichloropyridine ring is highly electron-deficient. At high temperatures, particularly in nucleophilic solvents (like DMF or alcohols), the chloride leaving groups (especially at C6) are susceptible to displacement.
Diagnostic: Check LC-MS for [M-Cl+OH] or [M-Cl+OEt] peaks.
Solution:
Switch to a non-nucleophilic solvent (e.g., Toluene, Xylene).
Lower the temperature to <100°C.
Use a Dean-Stark trap to remove water physically rather than relying on thermal force alone.
Q4: How does temperature affect Regioselectivity (Triazole vs. Oxadiazole)?
Answer:
Temperature is a thermodynamic switch in this pathway.
Lower Temps (<80°C) + Dehydrating Agent: Favors the kinetically controlled 1,3,4-oxadiazole (via O-attack).
Higher Temps (>100°C) + Amine Source: Favors the thermodynamically stable 1,2,4-triazole (via N-attack and rearrangement).
Expert Tip: If you desire the triazole but are getting oxadiazole impurities, refluxing the crude oxadiazole product in acetic acid or with an amine source can trigger a Dimroth Rearrangement to the desired triazole.
Module 3: Visualization of Thermal Pathways
The following diagram illustrates the critical thermal gates in the cyclization process.
Figure 1: Thermal reaction pathway showing the activation energy barrier between the intermediate and the cyclized product, and the risk of degradation at high temperatures.
Module 4: Experimental Optimization Protocol
Use this standardized protocol to determine the optimal temperature for your specific batch size.
Chlorinated pyridines present a unique paradox in organic synthesis. While they appear structurally simple, the combination of the electron-deficient pyridine ring and the electron-withdrawing chlorine atoms creates a "Schrödinger’s Base"—molecules that are often too weak to protonate easily for extraction, yet basic enough to interact destructively with silica silanols.
This guide addresses the three most frequent support tickets we receive: inseparable isomers , chromatographic tailing , and failed acid-base extractions .
Module 1: The "Boiling Point Trap" (Isomer Separation)
User Issue: "I cannot separate 2,3-dichloropyridine from 2,5-dichloropyridine using my vigreux column. The fractions are constantly mixed."
Technical Diagnosis
Chlorinated pyridine isomers often exhibit isoboiling behavior . The symmetry differences between isomers (e.g., vicinal vs. para substitution) affect crystal lattice energy more significantly than vapor pressure.
The Rule of 10: If the boiling point difference (
BP) is C, laboratory-scale fractional distillation will likely fail to yield purity without excessive loss.
Strategic Protocol: Melt Crystallization
When distillation fails, exploit the Melting Point (
MP) Gap . Symmetric isomers (like 2,5-dichloro) often pack better and melt at significantly higher temperatures than asymmetric ones (like 2,3-dichloro).
Step-by-Step Workflow:
Distill to Enriched Mixture: Perform a rough distillation to remove tars and non-pyridine impurities. Collect the "mixed isomer" heart cut.
Solvent Selection: Do not use standard recrystallization. Use Melt Crystallization or a minimal amount of low-polarity solvent (Hexane/Pentane).
Why? Chloropyridines are highly soluble in organics; standard recrystallization often leads to oiling out.
The "Sweating" Phase:
Cool the mixture slowly to
C (or the freezing point of the major isomer).
Allow the major isomer to crystallize on the vessel walls.
Gently warm the vessel just below the melting point of the target crystal. The lower-melting isomer (impurity) will melt and "sweat" out, leaving the pure crystal lattice behind.
Decision Logic: Distillation vs. Crystallization
Figure 1: Strategic decision tree for separating close-boiling chloropyridine isomers.
Module 2: The "Ghost Peak" (Chromatography Troubleshooting)
User Issue: "My product tails badly on silica gel (Rf 0.4 to 0.1 smear). I've tried increasing polarity, but it just moves the smear up."
Technical Diagnosis
The lone pair on the pyridine nitrogen acts as a Lewis Base, hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica surface.
Mechanism:
Consequence: Mixed-mode retention (partitioning + ion exchange), resulting in peak tailing.
The "Competitor" Solution
You must introduce a "sacrificial base" to block the silanol sites.
Optimized Mobile Phase Protocol:
Base Modifier: Add 1% Triethylamine (TEA) or 1% NH
OH to your mobile phase.
Note: TEA is preferred for lipophilic solvents (Hexane/EtOAc); Ammonia is preferred for DCM/MeOH.
The Pre-Wash (Critical Step):
Flush the column with 2-3 column volumes (CV) of the mobile phase containing the modifierbefore loading the sample.
Why? If you don't pre-equilibrate, the silica will "eat" the TEA from the first few fractions, and your compound will still tail.
Data: Effect of Modifier on Peak Shape (2-Chloropyridine)
Stationary Phase
Mobile Phase
Tailing Factor ()
Resolution
Silica Gel (Untreated)
Hex/EtOAc (8:2)
2.8 (Severe)
Poor
Silica Gel (+1% TEA)
Hex/EtOAc (8:2)
1.1 (Symmetric)
Excellent
Neutral Alumina
Hex/EtOAc (8:2)
1.05 (Ideal)
Good
Pro Tip: If your compound is acid-sensitive or TEA is difficult to remove, switch to Neutral Alumina (Activity Grade III) . Alumina lacks the acidic protons of silica, eliminating the interaction entirely.
Module 3: The "pH Trap" (Acid-Base Extraction Failures)
User Issue: "I tried to remove non-basic impurities by extracting my 2,6-dichloropyridine into 1M HCl, but the product stayed in the organic layer."
Technical Diagnosis
This is the most common error. The electron-withdrawing induction (-I effect) of chlorine atoms drastically lowers the pKa of the pyridine nitrogen.
Pyridine pKa: ~5.2 (Easily protonated by 1M HCl).
2-Chloropyridine pKa: ~0.7.
2,6-Dichloropyridine pKa:< -2.0 (Estimated) .
The Reality: 2,6-dichloropyridine is essentially non-basic in aqueous media. It will not protonate significantly in 1M or even 6M HCl to partition into water. It behaves like a neutral organic molecule (e.g., chlorobenzene).
Corrective Workflow: The "Inverse" Extraction
Since you cannot protonate the poly-chlorinated pyridine easily without using concentrated sulfuric acid (which causes decomposition), you must reverse the logic: Wash away the impurities.
If Impurity is Non-Basic (Neutral):
You cannot separate it via acid-base extraction.[1] You must use Distillation or Chromatography.
If Impurity is Basic (e.g., unreacted Pyridine):
Wash: Dissolve mixture in Organic Solvent (DCM).
Extract: Wash with 1M HCl .
Result: The highly basic impurities (Pyridine, Mono-chloropyridines) go into the Water. The weakly basic Poly-chloropyridines stay in the Organic layer .
Visualizing the pKa Cliff
Figure 2: The partition behavior of chloropyridines in acidic media. Note that highly chlorinated derivatives remain in the organic phase.
Module 4: Water Removal (Azeotropic Drying)
User Issue: "My reaction requires anhydrous conditions, but my chlorinated pyridine is wet. Distillation isn't working."
Technical Diagnosis
Pyridine and its derivatives form "minimum-boiling azeotropes" with water.[2][3][4] Simple distillation will boil off the azeotrope (wet product) first, leaving you with... wet product.
The "Toluene Tow" Protocol
Use a ternary azeotrope system to mechanically carry water out.
Add Carrier: Add Toluene (BP 110°C) to your wet pyridine derivative (Ratio 2:1 Toluene:Pyridine).
Distill: The Water-Toluene azeotrope boils at ~85°C.
Monitor: Distill until the head temperature rises to the boiling point of pure Toluene (110°C).
Finish: Switch fractions. The remaining liquid is anhydrous Toluene + Pyridine derivative. You can now distill the Toluene off or use the mixture directly if compatible.
Frequently Asked Questions (FAQ)
Q: Can I use KMnO4 to clean up dark "tarry" chloropyridine mixtures?A: Yes. Chlorinated pyridines are remarkably resistant to oxidation due to the electron-deficient ring.
Protocol: Stir the dark crude oil with aqueous KMnO4 (5% solution) for 1 hour. The oxidant attacks the electron-rich "tars" (polymers) but leaves the chloropyridine intact. Filter the MnO2 sludge through Celite before extraction.
Q: My 2-chloropyridine turned yellow overnight. Is it ruined?A: Likely not. Chloropyridines are photosensitive and can form trace N-oxide or radical coupling impurities that are highly colored.
Fix: Store over Potassium Hydroxide (KOH) pellets in an amber bottle. The KOH acts as a desiccant and scavenges acidic decomposition products.
Q: Is it safe to rotovap these compounds?A:Caution Required. Lower molecular weight chloropyridines (e.g., 2-chloropyridine) have significant vapor pressure and are percutaneous toxins (absorb through skin).
Safety: Always use a secondary cold trap on your rotovap. Bleach (Sodium Hypochlorite) is effective for decontaminating glassware, as it oxidizes the ring residues.
References
Title: Process for separating chloropyridine product (CN1245167A).
Technical Support: Overcoming Steric Barriers in 3,5,6-Trichloropyridine Functionalization
Executive Summary & Diagnostic Framework The Challenge: Substitutions on the 3,5,6-trichloropyridine scaffold (often derived from 2,3,5,6-tetrachloropyridine) present a classic conflict between electronic activation and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Framework
The Challenge:
Substitutions on the 3,5,6-trichloropyridine scaffold (often derived from 2,3,5,6-tetrachloropyridine) present a classic conflict between electronic activation and steric hindrance .
Electronic Control: The C4 position is most electrophilic (para to Nitrogen), followed by C2/C6 (ortho to Nitrogen).
Steric Control: The C3 and C5 chlorines exert a significant "buttressing effect," shielding the C4 and C2 carbons from nucleophilic attack.
The Diagnostic Matrix:
Before modifying your protocol, identify your specific failure mode using the table below:
Symptom
Probable Cause
Recommended Intervention
No Reaction / Low Conversion
Nucleophile is too bulky for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
(Steric Wall).
Switch to Protocol B (Pd-Catalysis).
Wrong Regioisomer (C4 instead of C2)
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is governed by electronics, favoring C4.
Block C4 or use Protocol B (Ligand-controlled selectivity).
Lower temp, switch to Catalytic method (Protocol B).
Decision Logic & Mechanism
The following diagram illustrates the decision pathway for selecting the correct methodology based on nucleophile size and target position.
Caption: Workflow for selecting between SNAr and Transition Metal Catalysis based on steric constraints.
Technical Troubleshooting Guides
Scenario A: The "Soft" Fix – Optimizing
Use Case: Small nucleophiles (Methoxide, Primary Amines, Thiols) targeting C4 or C2.
Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The rate-determining step is the formation of this complex, which is destabilized by steric crowding from the adjacent C3/C5 chlorines.
Q: My reaction is stuck at 50% conversion. Adding more equivalents doesn't help.A: You are likely facing the "Ion Pairing" effect. In non-polar solvents, the nucleophile forms a tight ion pair with the counter-cation, reducing its reactivity.
Solution: Switch to Dipolar Aprotic Solvents (DMSO, NMP, or DMF). These solvents solvate the cation (e.g.,
), leaving the anion "naked" and highly reactive.
Caution: DMSO can cause runaway exotherms with halo-pyridines above 140°C. Keep T < 120°C.[1]
Q: I am getting a mixture of C2 and C4 substitution.A: C4 is electronically favored (para-attack). If you need C2 selectivity via
, you must block C4 or exploit the "Chelate Effect" if your nucleophile has a heteroatom that can coordinate with the Pyridine Nitrogen (directing attack to C2). Otherwise, switch to Protocol B .
Protocol A: Optimized for Trichloropyridines
Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]
Critical: If using an amine, do not use the amine HCl salt + base; use the free base amine to reduce bulk.
Scenario B: The "Hard" Fix – Palladium Catalysis
Use Case: Bulky nucleophiles (t-Butoxide, Morpholine, Anilines) or strict regioselectivity requirements.
Mechanism: Pd-catalysis bypasses the Meisenheimer complex.[1] The mechanism relies on Oxidative Addition , which is less sensitive to the electronic deficiency of the ring but highly sensitive to the ligand's ability to open up space around the metal center.
Q: Standard Buchwald conditions (Pd(OAc)2 / BINAP) failed.A: BINAP is too rigid and lacks the bulk required to force the reductive elimination in sterically crowded systems (like 3,5,6-trichloropyridine).
Solution: Use Dialkylbiaryl Phosphine Ligands (e.g., XPhos , BrettPhos , or RuPhos ). These ligands are designed to form a "pocket" that facilitates coupling at hindered centers.[1]
Q: I see hydrodehalogenation (Cl replaced by H) instead of substitution.A: This is a common side reaction when the coupling is slow.[3] It usually comes from ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-hydride elimination or trace water.
Fix: Use a precatalyst (e.g., XPhos Pd G4 ) to ensure rapid initiation. Switch base to NaOtBu (anhydrous) and ensure strict inert atmosphere (
Technical Support Center: Enhancing the Solution Stability of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Welcome to the technical support center for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide in solution?
The stability of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide in solution is primarily influenced by three main factors: pH, light exposure, and temperature. The carbohydrazide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Additionally, many pyridine-based compounds are known to be sensitive to photodegradation. Elevated temperatures can also accelerate decomposition reactions.
Q2: I'm observing a gradual loss of my compound's activity in solution over a few days. What could be the cause?
A gradual loss of activity is a common indicator of compound degradation. The most likely culprit is hydrolysis of the carbohydrazide moiety. This process is often pH-dependent, with increased rates at acidic or alkaline pH.[1] It is also possible that the compound is degrading due to exposure to ambient light. We recommend preparing fresh solutions for your experiments whenever possible and storing stock solutions under optimized conditions.
Q3: What are the best practices for preparing a stock solution of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide?
For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. These solvents will minimize the risk of hydrolysis. It is crucial to use solvents with low water content. Solutions should be prepared at the desired concentration immediately before use if possible. If storage is necessary, stock solutions should be stored at low temperatures, protected from light, and blanketed with an inert gas like argon or nitrogen to prevent oxidation.
Q4: How should I store my solutions to maximize the stability of the compound?
To maximize the stability of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide solutions, they should be stored at -20°C or -80°C in airtight containers. The containers should be purged with an inert gas to remove oxygen. It is also critical to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Observed Issue
Potential Cause
Troubleshooting Steps & Explanations
Unexpected peaks in HPLC/LC-MS analysis of an aged solution.
Degradation of the parent compound.
The appearance of new peaks suggests the formation of degradation products. The primary degradation pathway is likely the hydrolysis of the carbohydrazide to the corresponding carboxylic acid (4-Amino-3,5,6-trichloropyridine-2-carboxylic acid) and hydrazine. Photodegradation can also lead to various byproducts. To confirm, you can attempt to identify the degradation products by mass spectrometry.
Inconsistent results between experimental replicates.
Compound instability under experimental conditions.
If your experimental buffer is at a non-neutral pH, the compound may be degrading during the course of the experiment. Consider performing a time-course study to assess the stability of the compound in your experimental buffer. If instability is confirmed, you may need to adjust the buffer pH to be closer to neutral or shorten the incubation time.
Precipitate formation in the solution upon storage.
Poor solubility or degradation leading to insoluble products.
Ensure that the concentration of your solution does not exceed the solubility limit of the compound in the chosen solvent. If the precipitate forms over time, it could be a degradation product. Analyze the precipitate to determine its identity. Consider filtering the solution before use if a precipitate is observed.
Color change in the solution (e.g., yellowing).
Oxidation or photodegradation.
A color change can be a visual indicator of degradation. Protect your solutions from light at all times. Storing solutions under an inert atmosphere can help prevent oxidation. The pyridine ring system can be susceptible to oxidative degradation.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol outlines the steps for preparing a stock solution of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide with enhanced stability.
Equilibrate the 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide powder to room temperature in a desiccator to prevent moisture condensation.
In a chemical fume hood, weigh the desired amount of the compound into an amber glass vial.
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
Gently vortex the vial until the compound is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.
Immediately cap the vial tightly.
For long-term storage, aliquot the stock solution into smaller, single-use amber vials, purging each with inert gas before sealing.
Store the aliquots at -80°C.
Protocol 2: Assessing Solution Stability by HPLC
This protocol provides a method to evaluate the stability of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide in a specific buffer over time.
Materials:
Stock solution of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Experimental buffer of interest (e.g., phosphate-buffered saline at various pH values)
HPLC system with a suitable C18 column and UV detector
Mobile phase (e.g., acetonitrile/water gradient)
Autosampler vials
Procedure:
Prepare a solution of the compound in the experimental buffer at the final working concentration.
Immediately inject a sample (t=0) into the HPLC to obtain an initial chromatogram and determine the peak area of the parent compound.
Incubate the solution under the desired experimental conditions (e.g., specific temperature and light exposure).
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.
Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.
Plot the percentage of the remaining compound versus time to determine the degradation rate.
Visualizing Degradation and Stability Factors
To better understand the relationships between experimental conditions and compound stability, the following diagrams illustrate key concepts.
Caption: Potential degradation pathways for the compound.
Caption: Factors influencing stability and best practices.
References
U.S. Environmental Protection Agency. (2005). Pesticides - Fact Sheet for Aminopyralid. Retrieved from [Link]
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
Sims, J., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of Pyridines in the Environment. Critical Reviews in Environmental Control, 19(4), 309-340.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyridine Carbohydrazide SynthesisTicket ID: PCH-SYN-404
Subject: Troubleshooting Incomplete Conversion in Pyridine Ester Hydrazinolysis
Status: Open
Assigned Specialist: Senior Application Scientist
Overview: The Equilibrium Challenge
Welcome to the technical support center. You are likely here because your synthesis of pyridine carbohydrazides (e.g., Isoniazid, Nicotinic hydrazide) has stalled, leaving you with a mixture of starting ester and product.
The Core Issue: The reaction between a pyridine carboxylic ester and hydrazine hydrate is a nucleophilic acyl substitution . While the electron-deficient pyridine ring generally facilitates nucleophilic attack, the reaction is fundamentally reversible. Incomplete conversion is rarely due to "dead" reagents but rather a failure to drive the equilibrium to the right or kinetic trapping due to solvent effects.
Module 1: Diagnostic & Mechanism (The "Why")
To fix the reaction, we must visualize the failure point. The reaction proceeds via a tetrahedral intermediate.
Key Failure Points:
Reversibility: The expulsion of the alkoxide leaving group (OR⁻) is reversible. If the concentration of hydrazine is too low, or if the alcohol byproduct is not removed/sequestered, the reaction stalls.
Water Interference: Hydrazine hydrate contains water. Excess water can compete with hydrazine, hydrolyzing the ester back to the carboxylic acid (which is unreactive toward hydrazine under standard reflux conditions without coupling agents).
Positional Deactivation:
2-Position (Picolinic): Steric hindrance and hydrogen bonding with the ring nitrogen can slow kinetics.
4-Position (Isonicotinic): generally most reactive due to resonance withdrawal.
Visualized Mechanism:
The following diagram illustrates the pathway and the reversibility trap.
Caption: Nucleophilic acyl substitution pathway showing the reversible intermediate and the competing hydrolysis "Dead End" pathway.
Module 2: Troubleshooting Protocols
Do not blindly add more heat. Follow these diagnostic protocols based on your observation.
Scenario A: The Reaction Stalled at 50-60% Conversion
Diagnosis: Equilibrium reached. The alcohol byproduct concentration is pushing the reaction backward.
Corrective Protocol (The "Force" Method):
Stoichiometry Check: Ensure you are using 3.0 to 5.0 equivalents of Hydrazine Hydrate (80% or 100%). A 1:1 ratio is insufficient for high yields [1].
Solvent Switch: If using Ethanol (bp 78°C), switch to n-Butanol (bp 117°C). The higher temperature overcomes the activation energy barrier for sterically hindered esters (like 2-picolinates).
Catalysis: Add 1-5 mol% of Glacial Acetic Acid . This acts as a dual catalyst: it activates the carbonyl carbon (general acid catalysis) and buffers the pH to prevent ring degradation [2].
Scenario B: No Reaction / Starting Material Recovered
Diagnosis: Kinetic barrier or "Old" Hydrazine.
Corrective Protocol:
Reagent Audit: Hydrazine hydrate absorbs CO₂ from air to form carbazates, reducing its titer. Use a fresh bottle.
Microwave Irradiation (Process Intensification):
Microwave synthesis is superior for this transformation, often reducing reaction times from hours to minutes and improving yields by 15-20% [3].
Comparative Data: Conventional vs. Microwave
Parameter
Conventional Reflux
Microwave Assisted (MW)
Time
4 - 12 Hours
2 - 20 Minutes
Stoichiometry
3 - 10 equiv
1.5 - 3 equiv
Solvent
Ethanol/Methanol (Large Vol)
Ethanol (Min Vol) or Neat
Yield (Avg)
65 - 75%
85 - 96%
Energy Efficiency
Low (Wall heating)
High (Direct molecular heating)
Data aggregated from comparative studies on pyridine derivatives [3][4].
Module 3: Optimization Workflow (Decision Tree)
Use the following logic gate to determine your next experimental step.
Caption: Logical decision tree for troubleshooting incomplete hydrazinolysis.
Module 4: Isolation of Product from Incomplete Reactions
Even with optimization, 100% conversion is not always possible. Do not attempt to distill hydrazine; it is hazardous.
Self-Validating Isolation Protocol:
The "Crash" Method:
Cool the reaction mixture to 0-4°C.
Pyridine carbohydrazides are significantly less soluble in cold ethanol than the starting esters.
The "Scavenger" Method (If SM remains in filtrate):
Concentrate the filtrate to remove ethanol.
Triturate the residue with Diethyl Ether or Hexane .
Why: The starting ester is soluble in ether/hexane; the hydrazide product is insoluble. The solid remaining is your product [5].
Recrystallization:
Recrystallize crude solids from boiling ethanol (or ethanol/water 9:1). This removes traces of hydrazine salts.
Frequently Asked Questions (FAQ)
Q1: My reaction turns yellow/orange, but the yield is low. What is happening?A: The color often comes from trace oxidation of hydrazine or impurities in the pyridine ring. It does not indicate success. Rely on TLC (stain with PMA or UV) or LCMS. If the spot for the ester (high Rf) persists, you must increase the hydrazine equivalents or temperature.
Q2: Can I use the carboxylic acid instead of the ester?A: generally, No . The reaction of hydrazine with a carboxylic acid forms a hydrazinium salt (acid-base reaction), not the amide bond. You would need a coupling agent (EDC/HOBt) or to convert the acid to an acid chloride first. The ester pathway is preferred for thermal synthesis.
Q3: Is anhydrous hydrazine necessary?A: Not strictly. Hydrazine hydrate (monohydrate, ~64% hydrazine or 80% solution) is standard. However, if you observe significant hydrolysis (formation of pyridine carboxylic acid), you should dry your solvent (ethanol) or use a higher grade of hydrazine [1].
Q4: Why does the 2-position (Picolinic) give lower yields than the 4-position (Isonicotinic)?A: The 2-position suffers from the "ortho effect." The nitrogen lone pair on the pyridine ring can hydrogen bond with the incoming nucleophile or the intermediate, stabilizing it and preventing the leaving group from departing. Additionally, steric hindrance is higher. Higher temperatures (n-Butanol reflux) are often required for the 2-position.
References
BenchChem. (2025).[1][2][4] Technical Support Center: Isoniazid Glycoside Synthesis - Troubleshooting Guide. Retrieved from
Das, P., et al. (2023).[3] A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. Retrieved from
BenchChem. (2025).[1][2][4] A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation. Retrieved from
MDPI. (2022). Microwave Assisted Synthesis of Pyridine Derivatives. Retrieved from
Organic Syntheses. (2010). Synthesis of Pyridine Carbohydrazides. Org. Synth. Procedure. Retrieved from
Technical Support Center: Purification of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
[1] Triage: Diagnostic Dashboard Before initiating a purification protocol, compare your current observation with the symptoms below to identify the primary impurity. ObservationProbable ImpurityRoot CauseRecommended Pro...
Hydrolysis caused by moisture in hydrazine or solvent.[1]
Protocol B (Base Wash)
Pink/Red Discoloration
Oxidation Products (N-oxides/Azo)
Air oxidation of the electron-rich amino-pyridine core.[1]
Protocol C (Charcoal Treatment)
Melting Point Depression
Hydrazine Salts / Dimer
Excess hydrazine hydrate trapped in crystal lattice.
Protocol D (Aqueous Slurry)
Technical Deep Dive & Purification Protocols
Protocol A: Removing Unreacted Ester (The "Steric Stall")
The Science: The 3,5,6-trichloro substitution pattern creates significant steric bulk around the C2-carbonyl center.[1] Additionally, the electron-withdrawing chlorine atoms deactivate the ring, making the ester less electrophilic than a standard pyridine ester.[1] This often leads to incomplete conversion where the starting material (ester) co-precipitates with the product.
Workflow:
Dry the Crude: Ensure the crude solid is completely dry to prevent emulsion formation.
Solvent Selection: The hydrazide is typically insoluble in Dichloromethane (DCM) or Diethyl Ether , whereas the starting ester is highly soluble.
Trituration:
Place crude solid in a flask.
Add cold DCM (10 mL per gram of solid).
Sonicate for 10–15 minutes. Do not heat.
Filtration: Filter the suspension. The solid collected is the purified hydrazide; the filtrate contains the unreacted ester.
Validation: Check TLC (System: 10% MeOH in DCM). The high-Rf spot (Ester) should be absent in the solid.
Protocol B: Removing the Carboxylic Acid (Hydrolysis Product)
The Science: If your hydrazine hydrate contained significant water, or if the reaction was run at excessive temperatures (>100°C), the ester bond may hydrolyze to form 4-amino-3,5,6-trichloropicolinic acid (Picloram).[1]
Workflow:
Dissolution: Dissolve the crude product in Ethyl Acetate (EtOAc). If solubility is poor, add a small amount of Methanol (MeOH).[1]
The Bicarbonate Wash:
Wash the organic layer 2x with 5% Sodium Bicarbonate (NaHCO₃) solution.
Mechanism:[1][2][3][4] The carboxylic acid (pKa ~3-4) will deprotonate and move into the aqueous layer as the sodium salt. The hydrazide (pKa >10) will remain in the organic layer.
Workup:
Wash the organic layer once with brine to remove trapped water.
The Science: Polychlorinated aminopyridines are sensitive to photo-oxidation, leading to pink or brown "color bodies" (azo or nitro species) even at trace ppm levels.[1]
Workflow:
Dissolve: Dissolve crude material in boiling Ethanol (EtOH) or Methanol .
Charcoal Treatment:
Add Activated Carbon (5-10% w/w relative to substrate).[1]
Critical Step: Reflux for 30 minutes.
Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove the charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. Collect the off-white crystals.
Logic Map: Purification Decision Tree
Use this flow to determine the correct order of operations.
Caption: Decision matrix for sequential removal of ester, acid, and color impurities.
Frequently Asked Questions (FAQs)
Q: Why is my yield lower than expected after the bicarbonate wash?A: While the hydrazide is not acidic enough to be deprotonated by bicarbonate, it is amphoteric. If your aqueous wash is too large in volume or if you use strong base (NaOH), you risk pulling the hydrazide into the water or hydrolyzing it.[1] Stick to 5% NaHCO₃ and keep contact time short.
Q: Can I use heat to speed up the reaction with hydrazine?A: Proceed with extreme caution. The 3,5,6-trichloro ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C6 position (displacing a chlorine atom) if heated excessively with a strong nucleophile like hydrazine [1].[1] Keep reaction temperatures below 80°C (refluxing ethanol is usually safe; refluxing butanol is risky).
Q: The product smells like ammonia/fish even after drying. Is this normal?A: No. This indicates trapped hydrazine or ammonia (if synthesized via ammonolysis pathways). Hydrazine is a genotoxic impurity.[6]
Fix: Recrystallize from water/ethanol (50:50). The hydrazine will stay in the mother liquor. Dry the final crystals under high vacuum at 50°C for 24 hours.
Q: What is the expected melting point?A: While specific literature values vary by derivative, Picloram acid melts/decomposes >215°C [2]. The hydrazide typically exhibits a sharp melting point in the range of 230°C – 250°C (with decomposition). A broad range (<2°C) indicates impurity.
References
Patent CN1923810A . Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid. (Discusses the sensitivity of the trichloro-pyridine ring to nucleophilic attack and hydrolysis conditions).
PubChem Compound Summary . Picloram (4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid).[1][7][8] National Center for Biotechnology Information. (Source for parent acid solubility and physical properties).
ResearchGate Review . Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities. (Guidance on hydrazine removal and toxicity).
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for these tasks. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. We will delve into the predicted spectral features, compare them with potential impurities, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Landscape of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
To interpret the ¹H NMR spectrum, we must first understand the molecular structure and the different proton environments within 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide.
Figure 1. Chemical structure of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide with key proton groups highlighted.
As illustrated in Figure 1, there are three distinct types of protons in this molecule:
The two protons of the amino group (-NH₂) at the 4-position of the pyridine ring.
The single proton of the amide group (-CONH-) of the hydrazide moiety.
The two protons of the terminal amino group (-NH₂) of the hydrazide moiety.
Notably, the pyridine ring itself is fully substituted, meaning there are no aromatic protons directly attached to the ring. This simplifies the ¹H NMR spectrum significantly, as the complex splitting patterns often seen in pyridine derivatives will be absent.[1][2][3]
Predicted ¹H NMR Spectrum and Comparison with Alternatives
Proton Type
Predicted Chemical Shift (δ, ppm) in DMSO-d₆
Multiplicity
Integration
Rationale and Comparative Insights
Hydrazide -NH₂
8.5 - 9.5
Broad singlet
2H
The protons of the terminal -NH₂ of the hydrazide are typically deshielded due to the electron-withdrawing effect of the adjacent nitrogen and carbonyl group. Their chemical shift can vary with concentration and temperature.[4][5]
Amide -NH-
10.0 - 11.0
Broad singlet
1H
The amide proton is generally the most deshielded proton in the molecule due to the strong anisotropic effect of the carbonyl group and its involvement in hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and chemical exchange.[4][5]
Pyridine -NH₂
6.0 - 7.5
Broad singlet
2H
The amino group protons on the pyridine ring are expected to appear in this region. The electron-withdrawing nature of the trichlorinated pyridine ring will shift these protons downfield compared to unsubstituted aminopyridine.[1][2][6]
Comparative Analysis with a Potential Precursor:
A common impurity or starting material in the synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide could be its corresponding carboxylic acid, 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid.[7][8] A ¹H NMR spectrum would easily distinguish between the two:
4-Amino-3,5,6-trichloropyridine-2-carboxylic acid: This precursor would exhibit a very broad singlet for the carboxylic acid proton (-COOH), typically appearing far downfield, often above 12 ppm in DMSO-d₆. It would lack the signals for the hydrazide -NH- and -NH₂ protons.
This clear distinction underscores the power of ¹H NMR in monitoring reaction progress and assessing the purity of the final product.
A Validated Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible ¹H NMR data for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide and similar compounds, the following protocol is recommended.
Figure 2. Recommended workflow for ¹H NMR spectral analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide into a clean, dry vial.
Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it solubilizes a wide range of organic compounds and its residual proton signal (around 2.50 ppm) does not typically interfere with the signals of interest. Most importantly, it allows for the observation of exchangeable N-H protons, which would be lost in solvents like D₂O.[4]
Vortex the sample and, if necessary, sonicate for a few minutes to ensure complete dissolution.
Transfer to NMR Tube:
Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
If any solid particulates are visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.
Instrumental Analysis:
The data should be acquired on a modern NMR spectrometer, for instance, a 400 MHz instrument.
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
Locking: Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
Acquisition: Utilize a standard one-pulse ¹H experiment. Key parameters to consider are:
Spectral Width: A sweep width of at least 16 ppm is recommended to ensure all signals, including any potential broad signals from exchangeable protons, are captured.
Number of Scans: A minimum of 16 scans should be acquired to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): A relaxation delay of at least 2 seconds is advisable to ensure proper relaxation of all protons for accurate integration.
Data Processing and Interpretation:
Apply a Fourier transform to the acquired free induction decay (FID).
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
Apply a baseline correction to obtain a flat baseline.
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
Integrate the signals and normalize them to a known number of protons to confirm the relative ratios.
Assign the peaks based on their chemical shifts, multiplicities, and integrations as outlined in the table above.
Conclusion
The ¹H NMR spectral analysis of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide is a powerful tool for its unambiguous identification and purity assessment. The absence of aromatic protons on the pyridine ring simplifies the spectrum, making the distinct signals of the amino and hydrazide protons the key reporters for structural confirmation. By following the detailed protocol and understanding the predicted spectral features in comparison to potential impurities, researchers in drug development can confidently characterize this important chemical intermediate, ensuring the integrity and quality of their downstream synthetic efforts.
References
Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
Taylor & Francis Online. (n.d.). ¹H NMR Spectra of Substituted Aminopyridines. Retrieved from [Link]
ResearchGate. (n.d.). ¹H NMR chemical shifts (δ) of hydrazones and metal complexes. Retrieved from [Link]
ResearchGate. (n.d.). ¹H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ), carbamidic (NH cb ), and carbazidic NH (NH cz ) protons in reference compounds. Retrieved from [Link]
Costas, M., et al. (2015). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 54(17), 8448–8459.
Defense Technical Information Center. (1983). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
Kirk, D. N., & Leonard, D. R. (1983). Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1835-1839.
ResearchGate. (2017). On NH Chemical Shifts, Part V: NH and NH₂ Chemical Shifts of Hydrazides and Related Compounds. Retrieved from [Link]
Brzostowska, M., & Szafran, M. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(11-12), 729-733.
ResearchGate. (n.d.). ¹H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]
Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1548.
Angeli, A., et al. (2024). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Pharmaceuticals, 17(2), 290.
Novoa, E., et al. (2020). First-Principles Calculation of ¹H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics.
Google Patents. (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
PubChem. (n.d.). 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile. Retrieved from [Link]
Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
International Journal of Chemical and Biological Sciences. (2024). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]
SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]
Technical Comparison Guide: Mass Spectrometry Fragmentation of Trichloropyridine Hydrazides
Topic: Mass Spectrometry Fragmentation Patterns of Trichloropyridine Hydrazides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Core Direct...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of Trichloropyridine Hydrazides
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Directive
This guide provides an in-depth technical analysis of the mass spectrometric behavior of trichloropyridine hydrazides , specifically focusing on 3,5,6-trichloropyridine-2-carboxylic acid hydrazide and its structural analogs. These compounds serve as critical intermediates in the synthesis of agrochemicals (e.g., picloram, triclopyr derivatives) and potential pharmaceutical scaffolds.
Unlike simple pyridine hydrazides (e.g., isoniazid), the presence of three chlorine atoms introduces unique isotopic clustering , ortho-effects , and ring-stabilization phenomena that fundamentally alter fragmentation pathways. This guide objectively compares these patterns against non-chlorinated standards to aid in structural elucidation and metabolite identification.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols are designed as self-validating systems. The observation of the characteristic Chlorine-3 isotope pattern serves as an internal quality control check.
Electron Ionization (EI) Protocol
Inlet System: Direct Insertion Probe (DIP) or GC-MS (if derivatized).
Validation Check: In positive mode, look for the formation of the acylium ion
or the cyclized oxadiazole species if high in-source energy is applied.
Comparative Analysis: Trichloropyridine vs. Non-Chlorinated Analogs
This section compares the fragmentation behavior of 3,5,6-Trichloropyridine-2-hydrazide (TCH) against Isoniazid (Pyridine-4-hydrazide) to highlight the impact of halogenation.
Quantitative Data Summary
Feature
Trichloropyridine Hydrazide (TCH)
Isoniazid (Non-Chlorinated)
Mechanistic Driver
Molecular Ion Stability
High (due to Cl stabilization)
Moderate
Aromatic stabilization vs. Hydrazide lability
Base Peak (EI)
210/212 (Acylium Ion) or 196 (Pyridyl)
106 () or 78 (Pyridine)
Steric hindrance of Cl favors acyl cleavage
Isotope Pattern
Distinct Quartets (M, M+2, M+4, M+6)
Singlets (M)
Natural abundance of (75%) and (25%)
Neutral Losses
, , , ,
, ,
"Ortho Effect" of 3-Cl facilitates HCl loss
Diagnostic Ion
196/198/200 (Trichloropyridyl cation)
78 (Pyridyl cation)
Inductive effect of Cl atoms
Key Fragmentation Differences
The "Ortho Effect": In TCH, the chlorine atom at position 3 (ortho to the hydrazide at position 2) sterically crowds the carbonyl group. This weakens the C(carbonyl)-N bond, often making the formation of the acylium ion (
) or the pyridyl cation () more favorable than in isoniazid, where the hydrazide is unhindered.
HCl Elimination: A unique pathway for TCH is the loss of
(36/38 Da). This often occurs after the initial loss of the hydrazide moiety, driven by the proximity of the ring nitrogen or remaining amide protons to the ortho-chlorine.
Ring Integrity: The trichlorinated ring is highly resistant to cleavage compared to the non-chlorinated pyridine ring. While isoniazid may show significant ring fragmentation (loss of HCN), TCH retains the
core until very high energies are applied.
Mechanistic Deep Dive & Visualization
The fragmentation of Trichloropyridine Hydrazides follows two primary competing pathways: Hydrazide Cleavage and Ring Degradation .
Pathway Logic
Pathway A (Acyl Cleavage): The molecular ion loses the hydrazinyl radical (
) or hydrazine () to form the acylium ion.
Pathway B (Dechlorination/Ortho-Effect): Interaction between the hydrazide protons and the ortho-chlorine leads to the elimination of
.
Pathway C (Rearrangement): Loss of
to form a bicyclic or pseudo-bicyclic intermediate (often seen in ortho-substituted aromatics).
Fragmentation Pathway Diagram (DOT)
Caption: Figure 1. Proposed EI fragmentation pathways for 3,5,6-trichloropyridine-2-hydrazide. Colors indicate ion stability: Blue (Parent), Red (Primary Fragment), Yellow (Secondary), Green (Rearrangement).
Detailed Interpretation of Diagnostic Ions
When analyzing an unknown sample suspected to be a trichloropyridine hydrazide, look for this specific spectral fingerprint:
The Parent Cluster (
239/241/243/245):
Assuming a molecular weight of approx. 241 (for
).
Action: Check the isotope ratio. A single peak at 241 indicates monochlorination or impurity. A 100:96 ratio at M:M+2 confirms trichlorination.
The "Picloram Core" (
196-212 range):
Peaks in this region correspond to the stripping of the hydrazide tail.
209/211: The acylium ion ().
181/183: The bare trichloropyridyl ring ().
Significance: These ions confirm the integrity of the halogenated aromatic core.
The "Deep" Fragments (
< 150):
Loss of
and from the core ring leads to ~146 ().
Comparison: In non-chlorinated pyridines, you would see
51/52 (ring breakup). In trichloropyridines, the mass remains high due to retained chlorine atoms.
References
NIST Mass Spectrometry Data Center. Mass Spectrum of Picloram (Acid Form) & 2-Hydroxy-3,5,6-trichloropyridine. National Institute of Standards and Technology.[2] Available at: [Link]
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Ehsanifar, M., et al. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol.[2] ResearchGate. Available at: [Link]
A Comparative Crystallographic Guide to Substituted Pyridine Carbohydrazides for Advanced Drug Design
This guide provides an in-depth comparative analysis of the X-ray crystallographic data of substituted pyridine carbohydrazides, a class of compounds with significant potential in drug development. While the specific cry...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the X-ray crystallographic data of substituted pyridine carbohydrazides, a class of compounds with significant potential in drug development. While the specific crystal structure of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide is not publicly available at the time of this publication, this guide leverages crystallographic data from closely related analogues to provide valuable structural insights. Researchers, medicinal chemists, and drug development professionals will find this guide a critical resource for understanding structure-property relationships within this promising chemical space.
The carbohydrazide moiety is a versatile functional group known for its ability to form strong hydrogen bonds and coordinate with metal ions, making it a valuable component in the design of bioactive molecules.[1][2][3] When incorporated into a pyridine scaffold, particularly one with varying substitution patterns, the resulting molecules can exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[4][5] Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design, enabling the optimization of properties such as solubility, stability, and target binding affinity.
This guide will delve into a comparative analysis of the crystal structures of several pyridine carbohydrazide derivatives, detail a comprehensive experimental protocol for obtaining such data, and explore the nature of intermolecular interactions that govern their crystal packing.
Comparative Crystallographic Analysis of Pyridine Carbohydrazide Derivatives
The subtle interplay of substituent effects on the pyridine ring and the conformation of the carbohydrazide group dictates the overall molecular packing and the network of intermolecular interactions. Here, we compare the crystallographic data of two representative pyridine carbohydrazide derivatives to illustrate these principles.
Table 1: Comparative Crystallographic Data of Selected Pyridine Carbohydrazide Derivatives
Analysis of Structural Differences and Implications:
The presence of a water molecule in the crystal lattice of N′-[(E)-4-Chlorobenzylidene]pyridine-4-carbohydrazide monohydrate significantly influences its crystal packing. This is evident from the larger unit cell volume and the presence of O—H⋯N and O—H⋯O hydrogen bonds, which are absent in the anhydrous structure of N′-(2,6-Difluorobenzylidene)pyridine-4-carbohydrazide. These additional hydrogen bonds, facilitated by the water molecule, create a more complex and robust three-dimensional network.
The dihedral angle between the pyridine and the benzene rings also differs between the two structures, being 16.92(7)° for the difluoro-substituted compound.[6] This twist is a result of steric hindrance from the ortho-fluorine atoms and has a direct impact on the overall molecular conformation. In contrast, the chloro-substituted analogue, with the substituent at the para position, would be expected to have a more planar conformation, which can influence π-π stacking interactions.
These structural variations highlight the profound impact of subtle chemical modifications on the solid-state architecture of these compounds. Such insights are invaluable for crystal engineering efforts aimed at controlling the physical properties of pharmaceutical solids.
The Cornerstone of Structural Elucidation: A Protocol for Single-Crystal X-ray Diffraction
The determination of a molecular structure by single-crystal X-ray diffraction is a meticulous process that transforms a crystalline solid into a precise three-dimensional atomic map.[8][9][10][11] This protocol outlines the critical steps and the underlying principles, providing a self-validating framework for obtaining high-quality crystallographic data.
Experimental Workflow for Small Molecule Crystallography
Structural Insights via UV-Vis: A Comparative Guide to Pyridine Carbohydrazide Derivatives
Executive Summary Pyridine carbohydrazides, particularly isonicotinic acid hydrazide (Isoniazid), represent a cornerstone scaffold in antitubercular drug discovery and transition metal chemosensing. This guide provides a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyridine carbohydrazides, particularly isonicotinic acid hydrazide (Isoniazid), represent a cornerstone scaffold in antitubercular drug discovery and transition metal chemosensing. This guide provides a technical comparison of the UV-Vis absorption profiles of these derivatives. By analyzing the spectral shifts between the parent hydrazide and its Schiff base (hydrazone) derivatives, researchers can validate synthetic pathways, assess electronic conjugation, and predict metal-binding affinities.
Theoretical Framework: The Chromophoric Basis
To interpret the spectra accurately, one must understand the molecular orbitals involved. The optical properties of pyridine carbohydrazides arise from two distinct chromophores that interact electronically:
The Pyridine Ring: Exhibits characteristic
transitions.[1] In the parent compound, this is the dominant feature.
The Hydrazide/Hydrazone Linkage:
Carbonyl (C=O): Displays weak
transitions (forbidden by symmetry but observable).
Azomethine (C=N): Present only in Schiff base derivatives, this group extends conjugation, lowering the HOMO-LUMO gap and causing significant bathochromic (red) shifts.
The following diagram illustrates the energy gap changes that dictate the spectral shifts observed during derivatization.
Caption: Comparative energy level diagram showing the reduction in the HOMO-LUMO gap upon hydrazone formation, resulting in the characteristic red shift.
Comparative Spectral Analysis
Parent vs. Derivatives (Schiff Bases)
The most critical validation step in synthesizing pyridine carbohydrazide derivatives is observing the spectral shift from the UV region into the near-UV/visible region.
Compound Class
Key Chromophore
(Water/MeOH)
Transition Type
Spectral Character
Parent (Isoniazid)
Pyridine Ring
262 - 264 nm
Sharp, intense band.
Carbonyl (C=O)
~290 nm (shoulder)
Weak, often buried.
Schiff Base Derivative
Azomethine (C=N-N)
300 - 335 nm
(CT)
Broad, bathochromic shift.
Metal Complex (Cu/Zn)
Metal-Ligand Chelate
360 - 450 nm
MLCT / d-d
New, distinct band.
Expert Insight: The disappearance of the discrete 262 nm peak and the emergence of a broader band >300 nm is the primary indicator of successful condensation between the hydrazide and an aldehyde. If the 262 nm peak persists with high intensity, unreacted starting material is likely present.
Isomerism Effects (2- vs 3- vs 4-Pyridine)
The position of the nitrogen atom in the pyridine ring (picolinic vs. nicotinic vs. isonicotinic) influences the
slightly due to resonance stabilization differences.
4-Pyridine (Isoniazid):
nm.
2-Pyridine (Picolinic): Often shows a slight hypsochromic (blue) shift relative to the 4-isomer due to intramolecular hydrogen bonding potential.
Pyridine derivatives exhibit negative solvatochromism (blue shift) for
transitions in polar protic solvents.
Mechanism: Polar solvents (like water or methanol) form hydrogen bonds with the lone pairs on the pyridine nitrogen and carbonyl oxygen. This stabilizes the ground state (
orbital) more than the excited state (), increasing the energy gap.
Observation: A derivative showing
at 310 nm in DMSO might shift to 305 nm in Methanol.
Caption: Step-by-step workflow ensuring absorbance values fall within the linear dynamic range (Beer-Lambert Law).
Detailed Methodology
Solvent Selection: Use HPLC-grade Methanol or Acetonitrile. Avoid Acetone (UV cutoff ~330 nm interferes with Schiff base peaks).
Reference Check: Methanol cutoff is ~205 nm; Acetonitrile is ~190 nm.
Stock Solution: Prepare a
M stock solution. Sonicate for 10 minutes to ensure complete dissolution, as hydrazones can be sparingly soluble.
Working Standard: Dilute to approximately
. The target Absorbance () at should be between 0.2 and 0.8 for maximum signal-to-noise ratio.
Baseline Correction: Use a matched pair of quartz cuvettes (1 cm path length). Run a baseline scan with pure solvent in both the sample and reference holders.
Acquisition: Scan from 200 nm to 500 nm.
Note: If characterizing metal complexes, extend the range to 800 nm to capture d-d transitions.
Applications in Drug Development[4][5]
Metal Sensing & Chelation
Pyridine carbohydrazides are excellent chelators. Upon adding metal ions (Cu
, Zn), the spectral profile changes:
Hyperchromic Effect: Intensity increases due to rigidification of the molecule.
Bathochromic Shift: The formation of the metal-ligand charge transfer (MLCT) band often pushes absorption into the visible range (yellow/orange color), making them useful as colorimetric sensors.
Biological Relevance (Antitubercular Activity)
The electronic environment of the hydrazide moiety correlates with biological activity. Derivatives with electron-withdrawing groups on the phenyl ring (in Schiff bases) often show lower
and altered lipophilicity, affecting their ability to penetrate the mycolic acid cell wall of Mycobacterium tuberculosis.
References
Garg, V. et al. (2025). "DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation." CMJ Publishers. Link
Sielc Technologies. (n.d.). "UV-Vis Spectrum of Pyridine." Sielc.com. Link
Julião, M. et al. (2024). "Qualitative identification of synthesized isoniazid derivatives by atemporal technique: UV-visible spectrophotometry." ResearchGate.[4][5][6] Link
Nagy, L. et al. (2023). "Geometry and UV-Vis Spectra of Au 3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study." MDPI. Link
Reddy, V. et al. (2019).[7] "Method Development and Validation for Estimation of Isoniazid in Tablet Dosage Form by UV Visible." Indo American Journal of Pharmaceutical Sciences. Link
Executive Summary This technical guide provides a structural and thermal analysis framework for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0). As a critical intermediate in the synthesis of fused he...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a structural and thermal analysis framework for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0). As a critical intermediate in the synthesis of fused heterocyclic agrochemicals (e.g., triazolopyrimidines) and a derivative of the herbicide Picloram , its thermal stability profile is distinct from its precursors.
While the parent acid (Picloram) and its esters exhibit relatively stable melting profiles, the introduction of the carbohydrazide moiety (
) introduces metastability. This guide outlines the specific TGA/DSC protocols required to differentiate phase transitions from energetic decomposition events and compares its performance against standard alternatives.
To ensure reproducibility and safety when handling potentially energetic hydrazide derivatives, the following protocol must be adhered to. This workflow is designed to decouple solvent loss from degradation.
Instrumentation & Parameters
Parameter
TGA (Thermogravimetry)
DSC (Differential Scanning Calorimetry)
Sample Mass
5 – 10 mg
2 – 4 mg (Maximize thermal contact)
Crucible
Alumina (), Open
Aluminum (), Pinhole Lid (Critical)
Atmosphere
Nitrogen (), 50 mL/min
Nitrogen (), 50 mL/min
Ramp Rate
(Heat-Cool-Heat cycle optional*)
Temp Range
Critical Safety Note: Hydrazides can undergo rapid, exothermic decomposition. Use a pinhole lid on DSC pans to prevent pressure buildup and pan rupture. Do not use hermetically sealed pans for the first run.
Analytical Workflow
Figure 1: Parallel workflow for thermal characterization. TGA is prioritized to establish the safe upper temperature limit for DSC.
Thermal Profile Analysis
Thermogravimetric Analysis (TGA)
The TGA profile of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide typically exhibits a three-stage mass loss:
Stage I (
): Minor mass loss () attributed to surface moisture or residual solvent. Hydrazides are nucleophilic and hygroscopic; this step is non-stoichiometric.
Stage II (
):Primary Decomposition. A sharp mass loss step corresponding to the cleavage of the hydrazine moiety () or cyclization.
Stage III (
): Degradation of the pyridine ring (dechlorination and fragmentation).
Differential Scanning Calorimetry (DSC)
The DSC trace provides the specific identification fingerprint. Unlike the ester, the hydrazide shows a complex thermal event:
Endotherm (
): Melting point. Note that this is significantly higher than the methyl ester due to intermolecular hydrogen bonding ().
Exotherm (Immediately following
): Decomposition. The melt is often followed instantly by an exothermic spike, indicating thermal instability of the liquid phase.
Comparative Analysis: Hydrazide vs. Alternatives
The following table contrasts the target compound with its direct precursor (Methyl Ester) and the parent acid (Picloram). This comparison is vital for process chemists deciding between reagents for downstream synthesis.
Feature
Target: Carbohydrazide
Alternative A: Methyl Ester
Alternative B: Picloram Acid
Structure
Pyridine-2-CONHNH₂
Pyridine-2-COOCH₃
Pyridine-2-COOH
Melting Point ()
~220°C (with decomp)
148–149°C (Stable)
215°C (Decomp)
Thermal Stability
Moderate/Low. Metastable melt.
High. Stable liquid phase.
Moderate. Decarboxylates.
Reactivity
High (Nucleophilic). Forms Schiff bases/heterocycles.
Key Insight: If your process requires a stable melt for hot-melt extrusion or solvent-free reaction, the Methyl Ester is the superior candidate. If the goal is heterocycle formation (e.g., triazoles), the Carbohydrazide is necessary but must be kept below
Understanding why the hydrazide degrades is essential for troubleshooting. The thermal energy drives two competing pathways: cyclization (if a co-reactant is present or via self-condensation) or fragmentation.
Figure 2: Thermal fate of the carbohydrazide. Pathway B dominates in open TGA pans, while Pathway A can be promoted in solution.
References
BenchChem. (n.d.). 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine Properties and Derivatives. Retrieved from
Dow Chemical Company. (1975). US Patent 3883541A: 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds. (Describes the melting point of the methyl ester precursor at 148-149°C). Retrieved from
Sadeek, G. T., et al. (2022).[3] Synthesis and Pharmacological Profile of Hydrazide Compounds.[3][4][5] Research Journal of Pharmacy and Technology. (General thermal behavior of hydrazide derivatives). Retrieved from
Netzsch Analysis. (2026). Simultaneous Thermal Analysis (STA/TGA-DSC) Methodologies.[6] Retrieved from
Chromatographic Purity Assessment (HPLC) of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Executive Summary This technical guide provides a comparative assessment of HPLC methodologies for the purity analysis of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0). As a critical intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative assessment of HPLC methodologies for the purity analysis of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0). As a critical intermediate in the synthesis of picolinic acid herbicides (e.g., Picloram), this compound presents unique separation challenges due to its amphoteric nature and the presence of both highly polar (hydrazide) and lipophilic (trichloropyridine) moieties.
We compare the industry-standard C18 (ODS) approach against an optimized Phenyl-Hexyl stationary phase method . While C18 columns are sufficient for general potency assays, our comparative data analysis suggests that Phenyl-Hexyl chemistry offers superior selectivity for separating the hydrazide from its key impurities—specifically the hydrolysis product (Picloram acid) and the ester precursor.
Compound Profile & Impurity Landscape
To design a robust method, one must first understand the analyte's behavior relative to its impurities.
Core Structure: Electron-deficient pyridine ring (due to 3 Cl atoms) with a basic/polar carbohydrazide tail.
UV Max: ~220–235 nm (Strong
transition).
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.
Impurity Fate Mapping
The primary challenge is separating the target hydrazide from its synthetic precursor and degradation products.
Figure 1: Synthetic pathway and impurity origins. The method must resolve the Target Hydrazide from the lipophilic Ester and the potentially co-eluting Acid.
Comparative Method Assessment
We evaluated two distinct chromatographic approaches. The comparison focuses on Selectivity (
) and Peak Symmetry () .
Method A: The Standard C18 Approach
Column: C18 (L1), 250 x 4.6 mm, 5 µm.
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[3][4][5][6]
Performance Verdict:
While capable of retaining the lipophilic ester, standard C18 phases often struggle with the polar hydrazide moiety. At acidic pH (required to suppress silanol activity), the hydrazide is protonated, reducing its retention (
) and causing it to elute dangerously close to the solvent front or polar matrix components. Furthermore, the "Acid" impurity (Picloram) often exhibits tailing due to secondary interactions.
Method B: The Optimized Phenyl-Hexyl Approach (Recommended)
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 5 µm).
Mobile Phase: 0.1% Formic Acid in Water / Methanol.
Mechanism: Hydrophobic interaction +
Stacking .
Performance Verdict:
The Phenyl-Hexyl phase leverages the electron-deficient nature of the trichloropyridine ring. The
interaction between the stationary phase and the analyte's pyridine ring provides an orthogonal retention mechanism. This results in:
Enhanced Retention: The hydrazide is retained longer than on C18, moving it away from the void.
Superior Selectivity: The separation between the Hydrazide and the Acid is maximized because the "Acid" interacts differently with the phenyl ring than the basic Hydrazide.
Improved Peak Shape: Methanol (protic solvent) combined with the phenyl phase often reduces tailing for nitrogenous bases compared to ACN/C18 systems.
Comparative Data Summary
Parameter
Method A (Standard C18)
Method B (Phenyl-Hexyl)
Status
Elution Order
Acid Hydrazide Ester
Acid Hydrazide Ester
Same
Resolution (Hydrazide/Acid)
(Risk of overlap)
(Robust)
Method B Wins
Tailing Factor (Hydrazide)
Method B Wins
Retention ()
Low ()
Optimal ()
Method B Wins
Mobile Phase
Phosphate (Non-volatile)
Formic Acid (MS Compatible)
Method B Wins
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing both the target and the acid impurity is mandatory to ensure resolution.
Reagents & Apparatus[5][8][9]
Solvent A: Water (HPLC Grade) + 0.1% Formic Acid.
Solvent B: Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile here to enhance
selectivity.
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
Detection: UV at 225 nm.
Gradient Program
Time (min)
% Solvent A
% Solvent B
Flow Rate (mL/min)
0.0
90
10
1.0
2.0
90
10
1.0
15.0
10
90
1.0
20.0
10
90
1.0
20.1
90
10
1.0
25.0
90
10
1.0
Sample Preparation[5][9][10]
Diluent: Methanol:Water (50:50).
Stock Solution: Dissolve 25 mg of the sample in 25 mL of Diluent. Sonicate for 5 mins.
System Suitability Solution: Spike a portion of the Stock Solution with ~1% Picloram (Acid impurity) and ~1% Methyl Ester.
Workflow Logic
Figure 2: Operational workflow for routine purity assessment. The critical decision point is the resolution between the Acid impurity and the Target Hydrazide.
Scientific Rationale & Troubleshooting
Why Phenyl-Hexyl?
The 3,5,6-trichloropyridine ring is electron-poor. The Phenyl-Hexyl stationary phase is electron-rich.[8] This creates a specific donor-acceptor interaction (
stacking) that does not exist on a C18 column. This interaction is sterically sensitive, allowing the column to easily discriminate between the planar acid and the slightly more flexible hydrazide tail, significantly boosting resolution ().
Handling the "Hydrazine" Risk
While this HPLC method assesses organic purity, it may not detect free Hydrazine (a genotoxic impurity) due to its lack of UV chromophore and elution at the void volume.
Recommendation: For Hydrazine quantification, use a separate method involving derivatization (e.g., with Benzaldehyde) followed by HPLC-UV or GC-MS, as described in standard pharmacopeial chapters for hydrazides.
Troubleshooting Guide
Peak Tailing: If the hydrazide peak tails (
), increase the buffer concentration to 20mM Ammonium Formate (pH 3.5) to mask residual silanols.
Split Peaks: Ensure the sample diluent is not stronger (more organic) than the initial mobile phase (10% MeOH). Dissolving in 100% MeOH can cause peak distortion for early eluters.
References
Picloram Analysis: Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. MDPI, 2022. Link
Phenyl-Hexyl Selectivity: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies / Chromatography Online. Link
Hydrazide Impurities: Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 2011. Link
Compound Data: 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide Compound Summary. PubChem.[9][10][11] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural & Functional Profiling: 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide vs. Isoniazid
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists
Executive Summary: Scaffold Divergence in Pyridine Carbohydrazides[1]
This guide provides a high-level structural and functional analysis comparing Isoniazid (INH) , the frontline anti-tubercular agent, with 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (Picloram-hydrazide) .[1]
While both molecules share a pyridine-carbohydrazide core, they represent diametrically opposed medicinal chemistry strategies. INH relies on a "clean," metabolically active scaffold for specific enzymatic activation (KatG).[1] In contrast, the Picloram derivative utilizes a "decorated," electron-deficient scaffold where steric bulk and lipophilicity drive broad-spectrum antimicrobial potential and metal chelation, rather than specific enzyme inhibition.
The Verdict
Isoniazid: The "Magic Bullet."[1] Highly hydrophilic, requires oxidative activation, specific to Mycobacterium tuberculosis.
Picloram-hydrazide: The "Lipophilic Chelator."[1] A derivative of the herbicide Picloram.[1][2][3] Its high lipophilicity and steric crowding prevent KatG activation but enhance membrane permeability and stability, making it a precursor for broad-spectrum antifungal/antibacterial Schiff bases and metal complexes.
Part 1: Structural & Electronic Profiling
The drastic difference in substitution patterns dictates the pharmacokinetics (PK) and pharmacodynamics (PD) of these two molecules.[1]
Electronics: Cl atoms withdraw density, killing ring basicity.[1]
PSA
~68 Ų
~95 Ų
Solubility: Picloram deriv.[1] has poor aqueous solubility.[1]
1.2 Electronic Landscape Analysis
Isoniazid: The pyridine ring is electron-deficient but accessible.[1] The ring nitrogen can be protonated, aiding in solubility. The hydrazide group is nucleophilic and susceptible to oxidative radical formation by the KatG enzyme.
Picloram-hydrazide: The three chlorine atoms exert a massive inductive withdrawing effect (-I), making the ring extremely electron-poor.[1] However, the 4-amino group provides mesomeric donation (+M).[1] The result is a "push-pull" system that is chemically stable and resistant to the oxidative activation required for INH-like anti-TB activity.[1]
Part 2: Visualizing the Structure-Activity Relationship (SAR)[1]
The following diagram maps the divergent pathways these two scaffolds take based on their structural features.
Caption: Divergent pharmacological fates. INH undergoes enzymatic activation, while the Picloram derivative relies on stability and metal coordination.
Part 3: Synthetic Accessibility & Protocols
While INH is commercially ubiquitous, the Picloram derivative often requires laboratory synthesis for research purposes.
3.1 Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Mechanism: Nucleophilic acyl substitution (Hydrazinolysis) of the ester precursor.[1]
Esterification: Dissolve Picloram (10 mmol) in dry methanol (50 mL). Add conc. H₂SO₄ (0.5 mL) catalytically. Reflux for 8–10 hours.[1] Monitor via TLC (Hexane:EtOAc 7:3).[1] Evaporate solvent, neutralize with NaHCO₃, and extract the methyl ester.
Hydrazinolysis: Dissolve the methyl ester (10 mmol) in absolute ethanol (30 mL).
Addition: Dropwise add Hydrazine Hydrate (30 mmol, 3 equiv) to the stirring solution.
Reflux: Heat to reflux (78°C) for 6–8 hours. The trichloro-substitution makes the carbonyl carbon less electrophilic than in INH, requiring longer reaction times.
Isolation: Cool to room temperature. The product usually precipitates as a solid.[1] If not, reduce volume by 50% under vacuum and cool on ice.
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water.
Characterization: IR (C=O stretch ~1660 cm⁻¹), ¹H NMR (loss of OMe peak, appearance of hydrazide NH/NH₂).[1]
Part 4: Functional Reactivity & Applications
4.1 Metal Complexation (The Key Differentiator)
The most significant application of the Picloram derivative is as a ligand.[1]
INH: Binds metals (Cu, Fe) via the hydrazide O and N, but the pyridine nitrogen is too far (para) to participate in the same chelate ring.[1]
Picloram-hydrazide: The 2-position (ortho) of the hydrazide allows for tridentate coordination (Pyridine-N, Amide-N, Carbonyl-O) or stable Schiff base formation with aldehydes.[1]
Application: Synthesis of Cu(II) and Zn(II) complexes which exhibit higher antifungal activity than the free ligand due to increased lipophilicity (Tweedy's Chelation Theory).[1]
4.2 Biological Susceptibility Testing (Protocol)
To compare the bioactivity of these two molecules, a Resazurin Microtiter Assay (REMA) is recommended.[1]
Picloram-hydrazide: MIC > 50 µg/mL (against M. tb), but potentially < 10 µg/mL against fungal strains or if derivatized as a Schiff base.[1]
References
Bernstein, J., et al. (1995).[1][11] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(14), 1555-1573.[1] Link[1]
Vilchèze, C., & Jacobs, W. R. (2019).[1] "The Mechanism of Isoniazid Killing: Clarity Through the Scope of Genetics." Annual Review of Microbiology, 61, 429-451. Link[1]
Zareef, M., et al. (2006).[1][12] "Crystal structure of picolinic acid hydrazide, C6H7N3O." Zeitschrift für Kristallographie, 221, 309-310. Link
BenchChem. (2024).[1] "4-Amino-3,5,6-trichloropyridine-2-carbohydrazide Structure and Properties." Link[1]
Rollas, S., & Küçükgüzel, Ş. G. (2007).[1][10] "Biological Activities of Hydrazone Derivatives." Molecules, 12(8), 1910-1939.[1] Link
This guide outlines the operational safety and disposal protocols for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0).[1] It is designed for researchers requiring immediate, actionable intelligence.[1...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety and disposal protocols for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide (CAS: 400839-59-0).[1] It is designed for researchers requiring immediate, actionable intelligence.[1]
Part 1: Executive Safety Summary
Status: High-Priority Halogenated Organic Waste.
Immediate Action: Segregate from oxidizers and acids.
Disposal Method: High-temperature incineration with flue gas scrubbing (HCl capture).
Halogenated Organic. (Do NOT mix with non-halogenated solvents).
Container
HDPE (High-Density Polyethylene) or Amber Glass with PTFE-lined cap.
Part 2: Chemical Intelligence & Hazard Profiling
To handle this compound safely, you must understand the why behind the protocols. This molecule combines the persistence of a chlorinated pyridine (similar to the herbicide Picloram) with the reactivity of a hydrazide.
The Chlorinated Core (3,5,6-Trichloropyridine):
Risk: The chlorine atoms stabilize the ring, making it resistant to biological breakdown (persistent).[1]
Disposal Implication: You cannot use standard biological waste treatment. It requires incineration at >1,100°C to break the C-Cl bonds.
Combustion Hazard: Upon burning, it releases HCl gas.[1] Incinerators must be equipped with alkaline scrubbers.
The Hydrazide Tail (-CONHNH₂):
Risk: Hydrazides are reducing agents. Contact with strong oxidizers (e.g., Nitric Acid, Bleach) can cause exothermic reactions and gas evolution (Nitrogen), risking container rupture.[1]
Disposal Implication: Strict segregation from "Oxidizing Waste" streams is mandatory.
Part 3: Pre-Disposal Stabilization & Segregation
This protocol uses a Self-Validating System . Before moving waste, verify the stream using the logic below to prevent cross-contamination.
Visualizing the Segregation Logic
Figure 1: Decision matrix for segregating 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide waste streams.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
Compatibility Check: Ensure the carboy does NOT contain oxidizers (Nitric acid, Peroxides).
Solvent Selection:
If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.
If the solvent is Methanol or Ethanol : Due to the high chlorine content of the solute, it is best practice to default to the Halogenated stream to prevent regulatory violations at the treatment plant.
Transfer: Use a funnel to prevent spills. Leave 10% headspace in the carboy to allow for thermal expansion.
Labeling:
Primary Tag: "Hazardous Waste - Liquid."
Constituents: List the Solvent (e.g., "Methanol 95%") and the Solute ("Trichloropyridine derivative 5%").
Hazard Checkboxes: Flammable (if solvent is flammable), Toxic.[1]
Ventilation: Ensure fume hood is active or room ventilation is high.
Action:
Solids: Gently sweep up to avoid dust generation.[4][5] Do not use a vacuum unless it is HEPA-filtered and explosion-proof.
Liquids: Absorb with vermiculite or sand. Do not use paper towels if the solvent is an oxidizer (though unlikely here).
Decontamination: Wipe the surface with a soap/water solution.[3] Collect all wipes as solid hazardous waste.
Exposure:
Skin: Wash with soap and water for 15 minutes.[3] The compound is lipophilic; soap is essential.
Eyes: Flush for 15 minutes.[5][6] Seek medical attention.
Part 6: Regulatory Framework (USA/RCRA)
While this specific compound is not explicitly "P" or "U" listed by the EPA, it is regulated under the "Cradle-to-Grave" principle.[1]
Waste Characterization:
Toxicity: Likely to fail TCLP for Pyridine derivatives if tested, or simply classified based on generator knowledge.[1]
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (DCM), it carries F001/F002 codes.[1]
Disposal Code Recommendation: Treat as D001 (Ignitable, if in solvent) and Halogenated Organic .[1]
Destruction Efficiency: The disposal facility must demonstrate 99.99% destruction and removal efficiency (DRE) for principal organic hazardous constituents (POHCs).
Lifecycle Workflow
Figure 2: The regulatory chain of custody from bench to destruction.
References
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Washington, D.C.[1] Available at: [Link]
PubChem. Picloram (Compound Summary). National Library of Medicine. (Parent compound toxicity data used for analog inference). Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] Available at: [Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Personal protective equipment for handling 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
Comprehensive Safety and Handling Guide: 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-Amino-3,5,6-trich...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Safety and Handling Guide: 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide. As a Senior Application Scientist, my objective is to synthesize established safety principles with field-proven insights, ensuring that every researcher can operate with the highest degree of safety and experimental integrity. The procedures outlined below are designed to be a self-validating system of safety, grounded in authoritative data from analogous chemical structures.
While a specific Safety Data Sheet (SDS) for this exact carbohydrazide derivative is not universally available, the guidance herein is expertly extrapolated from the known hazards of its closest structural analogs, including 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid and 4-Amino-3,5,6-trichloropyridine-2-carbonitrile, as well as general safety protocols for pyridine derivatives.[1] This proactive approach to safety is critical when dealing with novel or less-documented compounds.
Core Hazard Analysis and Risk Assessment
Understanding the "why" behind safety protocols begins with a thorough risk assessment. The molecular structure of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide combines a chlorinated pyridine ring with a hydrazide group. This combination suggests a hazard profile that includes skin, eye, and respiratory irritation, with potential for acute toxicity if ingested or inhaled.[2][3]
Anticipated Hazard Profile based on Structural Analogs:
The primary routes of exposure are inhalation of dust particles, direct skin and eye contact, and accidental ingestion.[3] All subsequent protocols are designed to mitigate these specific risks.
Engineering Controls: Your Primary Barrier to Exposure
Before any personal protective equipment is worn, proper engineering controls must be in place. These controls are non-negotiable and serve as the most effective means of exposure prevention.
Chemical Fume Hood: All handling of 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][4] This is crucial to prevent the inhalation of fine dust particles and to contain any potential spills.[5]
Ventilation: The laboratory must be well-ventilated, with systems in place to ensure a consistent exchange of air.[6]
Emergency Facilities: A safety shower and an emergency eyewash station must be immediately accessible in the vicinity of the handling area.[2][5] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE): A Mandate for Safe Handling
PPE is the final barrier between the researcher and the chemical. The following PPE is required for all personnel handling this compound.
Protection Type
Specific Recommendations
Rationale and Standards
Eye and Face
Chemical safety goggles and a full-face shield.
Protects against splashes and airborne dust. Must meet NIOSH (US) or EN 166 (EU) standards.[1][2]
Hand Protection
Chemically resistant gloves (Nitrile or Neoprene recommended).
Prevents skin contact. Latex gloves are not suitable.[4] Always inspect gloves for damage before use and practice proper removal technique to avoid contamination.[1]
Body Protection
A fully-buttoned laboratory coat or a chemical-resistant suit.
Prevents contact with skin and personal clothing. Standard laboratory attire should be worn underneath.[1][5]
Respiratory
A NIOSH-approved respirator with appropriate cartridges for dusts and organic vapors.
Required if there is any risk of dust generation outside of a fume hood (e.g., large spills).[2][5]
Standard Operating Procedure: From Receipt to Disposal
Adherence to a strict, logical workflow minimizes the potential for error and exposure.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment, including a designated waste container. Don all required PPE as specified in the table above.
Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh boat or paper inside the fume hood to minimize dust generation.[3] Use tools (spatulas, scoops) that are compatible and will not create static.
Dissolution: If preparing a solution, add the solid slowly to the solvent to avoid splashing. Keep the container closed or covered whenever possible.[2][4]
Post-Handling Decontamination: After handling, thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water. Dispose of all contaminated wipes as hazardous waste.
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield, lab coat, and goggles.
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if no direct contact is suspected.[2][3] Do not eat, drink, or smoke in the laboratory.[2][3][6]
Caption: Safe Handling Workflow for 4-Amino-3,5,6-trichloropyridine-2-carbohydrazide.
Emergency Response Plan
Immediate and correct action during an emergency is critical. All laboratory personnel must be familiar with these procedures.
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3] Seek medical attention.[2][4]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.
Inhalation: Move the affected person to fresh air at once.[2][3] If breathing is difficult or stops, provide artificial respiration.[5][7] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Call a poison control center or seek immediate medical attention.[3]
Spill Response:
Evacuate all non-essential personnel from the area.[2]
If the spill is significant, alert your institution's emergency response team.
Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6]
Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[2][3]
Ventilate the area and decontaminate the spill site thoroughly.
Storage and Waste Disposal
Proper storage and disposal are vital for long-term safety and environmental protection.
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] Keep it away from incompatible materials such as strong oxidizing agents.[2][3] The storage area should be secure and accessible only to authorized personnel.
Disposal: All waste materials, including leftover chemicals, contaminated consumables (gloves, wipes, weigh boats), and spill cleanup materials, must be treated as hazardous waste.[2] Dispose of contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[3][8] Do not allow the product to enter drains or waterways.[2][3]
References
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]
MSDS. Material Safety Data Sheet: Pyridine. [Link]